IPrAuCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZECZDRPEFNI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37AuClN2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (IPr)AuCl
This technical guide provides a comprehensive overview of the synthesis and characterization of (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride, commonly known as (IPr)AuCl. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the preparation and analysis of this widely used gold-based catalyst and synthetic precursor.
Introduction
(IPr)AuCl is a prominent member of the family of N-heterocyclic carbene (NHC) gold(I) complexes. Its robust nature and high catalytic activity have established it as a versatile tool in a multitude of organic transformations. The sterically demanding 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand imparts significant stability to the gold center, rendering the complex air- and moisture-tolerant, which is a significant advantage over many traditional organometallic catalysts. This guide details the synthetic route to (IPr)AuCl, starting from its imidazolium salt precursor, and outlines the key analytical techniques for its characterization.
Synthesis Protocols
The synthesis of (IPr)AuCl is a two-step process that begins with the preparation of the N-heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). This is followed by the metallation with a suitable gold(I) source.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
The IPr·HCl salt is synthesized via a condensation reaction involving 1,4-diaryl-1,4-diazabutadienes, paraformaldehyde, and a chloride source. A reliable and high-yielding protocol utilizes chlorotrimethylsilane (TMSCl) as the chloride source and ethyl acetate as the solvent.[1]
Experimental Protocol:
-
To a solution of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in ethyl acetate, add paraformaldehyde (1.1 equivalents) and chlorotrimethylsilane (1.1 equivalents).
-
The reaction mixture is stirred at 70°C.
-
The product, IPr·HCl, precipitates from the reaction mixture as a microcrystalline powder.
-
The solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the pure product.
Synthesis of (IPr)AuCl
The synthesis of (IPr)AuCl from IPr·HCl is achieved through a straightforward reaction with a gold(I) source, typically using a weak base to deprotonate the imidazolium salt in situ, allowing for the coordination of the resulting free carbene to the gold center. A common and efficient gold precursor is chloro(dimethyl sulfide)gold(I), (SMe₂AuCl).
Experimental Protocol:
-
In a reaction vessel, IPr·HCl (1 equivalent) and a weak base such as potassium carbonate (K₂CO₃) (1.1 equivalents) are suspended in a suitable solvent like tetrahydrofuran (THF).
-
To this suspension, chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1 equivalent) is added.
-
The reaction mixture is stirred at room temperature for a specified period, typically a few hours, during which the formation of the product is observed.
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting solid is washed with a non-polar solvent, such as pentane or hexane, to remove any residual impurities, affording (IPr)AuCl as a white, crystalline solid.
Characterization Data
The identity and purity of the synthesized (IPr)AuCl are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (IPr)AuCl is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₆AuClN₂[2] |
| Molecular Weight | 621.01 g/mol [2] |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 298 °C[2] |
| Solubility | Soluble in chlorinated solvents, THF, and acetone. |
| Storage Conditions | 2-8°C, under an inert atmosphere[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (IPr)AuCl. The ¹H and ¹³C NMR spectra provide characteristic signals that confirm the formation of the complex.
¹H NMR (CDCl₃): The proton NMR spectrum of (IPr)AuCl in CDCl₃ displays distinct signals corresponding to the aromatic protons of the diisopropylphenyl groups, the imidazole backbone protons, and the protons of the isopropyl substituents.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | triplet | 2H | para-H of Diisopropylphenyl |
| ~7.3 | doublet | 4H | meta-H of Diisopropylphenyl |
| ~7.1 | singlet | 2H | N-CH=CH-N of Imidazole |
| ~2.5 | septet | 4H | CH of Isopropyl |
| ~1.3 | doublet | 12H | CH₃ of Isopropyl |
| ~1.2 | doublet | 12H | CH₃ of Isopropyl |
¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with a characteristic downfield signal for the carbene carbon directly bonded to the gold atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | Au-C (Carbene) |
| ~146 | ipso-C of Diisopropylphenyl |
| ~135 | ortho-C of Diisopropylphenyl |
| ~130 | para-C of Diisopropylphenyl |
| ~124 | meta-C of Diisopropylphenyl |
| ~122 | N-CH=CH-N of Imidazole |
| ~29 | CH of Isopropyl |
| ~24-25 | CH₃ of Isopropyl |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of (IPr)AuCl. The complex exhibits a linear geometry around the gold(I) center, which is typical for two-coordinate gold(I) compounds. The structure of (IPr)AuCl has been reported to be isostructural with its copper(I) and silver(I) analogs.[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Au-C Bond Length | 1.998(4) Å[5] |
| Au-Cl Bond Length | ~2.28 Å |
| C-Au-Cl Angle | ~180° |
Conclusion
This technical guide has detailed the synthesis and characterization of (IPr)AuCl, a key N-heterocyclic carbene gold(I) complex. The provided experimental protocols for the synthesis of both the IPr·HCl precursor and the final (IPr)AuCl complex are robust and high-yielding. The characterization data, including NMR spectroscopy and X-ray crystallography, offer a clear and concise method for verifying the identity and purity of the synthesized compound. This information should serve as a valuable resource for researchers utilizing (IPr)AuCl in their synthetic endeavors.
References
The Core Mechanism of IPrAuCl Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Among the various gold catalysts, (IPr)AuCl, or chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), has garnered significant attention. Its unique combination of a strong σ-donating N-heterocyclic carbene (NHC) ligand (IPr) and a gold(I) center imparts high stability and catalytic activity. This guide provides a detailed exploration of the core mechanisms of IPrAuCl catalysis, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
The catalytic prowess of this compound lies in its ability to be activated to a cationic gold(I) species, [IPrAu]⁺, which acts as a potent π-acid. This activation is typically achieved by abstracting the chloride ligand with a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄). The resulting cationic gold complex readily coordinates to alkynes, allenes, and alkenes, rendering them susceptible to nucleophilic attack. This fundamental activation principle underpins a wide array of organic transformations, including hydroamination, hydration, and cycloisomerization reactions.
General Mechanism of Catalytic Activation
The catalytic cycle is initiated by the in situ generation of the active cationic gold(I) species. The chloride ligand on the precatalyst, this compound, is abstracted by a silver salt, leading to the formation of the insoluble silver chloride (AgCl) and the catalytically active [IPrAu]⁺ complex. This process is crucial as the neutral this compound complex itself is generally not catalytically active.
Key Catalytic Transformations and Mechanisms
Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as enamines and imines. This compound, upon activation, efficiently catalyzes this transformation.
Mechanism:
The catalytic cycle for the hydroamination of an alkyne with an amine is depicted below. The cationic [IPrAu]⁺ catalyst first coordinates to the alkyne, activating it for nucleophilic attack by the amine. This attack can proceed via an intermolecular or intramolecular fashion. The resulting vinylgold intermediate can then undergo protodeauration to regenerate the active catalyst and furnish the enamine or imine product.
Quantitative Data:
| Substrate (Alkyne) | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Aniline | 1 | CH₃CN | 90 | 16 | 95 | [1][2] |
| 1-Octyne | Aniline | 1 | CH₃CN | 90 | 16 | 85 | [1] |
| Phenylacetylene | 4-Methoxyaniline | 1 | CH₃CN | 90 | 16 | 51 | [2] |
| Diphenylacetylene | Aniline | 1 | CH₃CN | 90 | 16 | 15 | [2] |
Experimental Protocol: General Procedure for Intermolecular Hydroamination of Phenylacetylene with Aniline [1][2]
-
To an oven-dried screw-capped vial is added this compound (0.01 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 1 mol%).
-
The vial is evacuated and backfilled with nitrogen.
-
Anhydrous acetonitrile (1 mL) is added, and the mixture is stirred at room temperature for 5 minutes.
-
Aniline (1.0 mmol) and phenylacetylene (1.2 mmol) are added sequentially.
-
The vial is sealed, and the reaction mixture is heated to 90 °C in an oil bath for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imine product.
Hydration of Alkynes
The addition of water across an alkyne to form a ketone is another important transformation catalyzed by this compound. This reaction typically follows Markovnikov's rule, yielding the more substituted ketone.
Mechanism:
Similar to hydroamination, the catalytic cycle begins with the coordination of the alkyne to the active [IPrAu]⁺ species. Water then acts as the nucleophile, attacking the activated alkyne. The resulting enol intermediate rapidly tautomerizes to the more stable ketone product.
Quantitative Data:
| Substrate (Alkyne) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 0.5 | Dioxane/H₂O (9:1) | 100 | 2 | 98 | [3][4][5] |
| 1-Octyne | 0.5 | Dioxane/H₂O (9:1) | 100 | 4 | 95 | [3][4][5] |
| 4-Octyne | 1 | Dioxane/H₂O (9:1) | 100 | 12 | 92 | [3][4][5] |
Experimental Protocol: General Procedure for Hydration of Phenylacetylene [3][4][5]
-
A mixture of this compound (0.005 mmol, 0.5 mol%) and AgOTf (0.005 mmol, 0.5 mol%) in a screw-capped vial is purged with nitrogen.
-
Dioxane (1.8 mL) and water (0.2 mL) are added, and the mixture is stirred for 5 minutes at room temperature.
-
Phenylacetylene (1.0 mmol) is added to the reaction mixture.
-
The vial is sealed and heated to 100 °C for 2 hours.
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield acetophenone.
Cycloisomerization of Enynes
This compound is a highly effective catalyst for the cycloisomerization of enynes, which allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds.
Mechanism:
The mechanism of enyne cycloisomerization typically involves the initial coordination of the gold catalyst to the alkyne moiety. This is followed by an intramolecular nucleophilic attack from the tethered alkene. The nature of the subsequent steps can vary, leading to a diverse array of products. A common pathway involves the formation of a cyclopropyl gold carbene intermediate, which can then undergo various rearrangements or further reactions.
Quantitative Data:
| Substrate (Enyne) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Enyne (N-tethered) | 5 | Toluene | 25 | 1 | 95 | [6] |
| 1,6-Enyne (O-tethered) | 2 | CH₂Cl₂ | 25 | 0.5 | 99 | [7] |
| 1,5-Enyne | 5 | Dioxane | 80 | 12 | 88 | [8] |
Experimental Protocol: General Procedure for Cycloisomerization of a 1,6-Enyne [6]
-
In a glovebox, this compound (0.025 mmol, 5 mol%) and AgNTf₂ (0.025 mmol, 5 mol%) are weighed into a vial.
-
Anhydrous toluene (2.5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
The 1,6-enyne substrate (0.5 mmol) is added to the catalyst solution.
-
The reaction is stirred at room temperature for 1 hour.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
Conclusion
This compound has proven to be a versatile and robust catalyst for a wide range of organic transformations. Its mechanism of action, centered on the generation of a cationic gold(I) species that activates unsaturated carbon-carbon bonds, provides a reliable platform for the development of new synthetic methodologies. The strong σ-donating and sterically bulky IPr ligand plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reactions. This guide has provided a foundational understanding of the core mechanisms, supported by practical data and protocols, to aid researchers in leveraging the full potential of this compound catalysis in their synthetic endeavors. The continued exploration of this catalytic system promises to unveil even more innovative and efficient pathways for the construction of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 3. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]
- 4. Regioselective hydration of terminal alkynes catalyzed by a neutral gold(I) complex [(IPr)AuCl] and one-pot synthesis of optically active secondary alcohols from terminal alkynes by the combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]. | Semantic Scholar [semanticscholar.org]
- 5. Item - Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)âTsDPEN] - American Chemical Society - Figshare [acs.figshare.com]
- 6. Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of IPrAuCl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl) is a widely utilized gold catalyst in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for reaction setup, optimization, and purification processes. This technical guide provides a summary of the known solubility characteristics of this compound, a general experimental protocol for solubility determination, and a workflow for assessing solubility.
Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general characteristics of NHC-gold complexes. "Soluble" indicates that the compound is expected to dissolve to a practical extent for typical catalytic applications (e.g., forming a homogeneous solution at concentrations commonly used in synthesis). "Sparingly Soluble" or "Insoluble" suggests limited or no dissolution.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Sparingly Soluble |
| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocol for Determining Qualitative and Semi-Quantitative Solubility
For researchers requiring specific solubility data for their unique experimental conditions, the following general protocol can be employed to determine the qualitative and semi-quantitative solubility of a solid organometallic compound like this compound.
Materials and Equipment:
-
This compound (or the solid compound of interest)
-
A selection of high-purity organic solvents
-
Small vials or test tubes with closures
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, heating block)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)
-
Glassware for dilutions
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into a clean, dry vial.
-
Initial Analyte Addition: Accurately weigh a small, known amount of this compound (e.g., 1.0 mg) and add it to the solvent in the vial.
-
Equilibration: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution. Allow the mixture to equilibrate at a constant temperature. Visual inspection for any undissolved solid should be made against a dark background.
-
Incremental Addition: If the initial amount of this compound completely dissolves, continue to add small, accurately weighed increments of the compound to the vial. After each addition, repeat the equilibration step.
-
Saturation Point Determination: The saturation point is reached when a small amount of solid material remains undissolved after thorough mixing and equilibration.
-
Qualitative Assessment:
-
Soluble: If a significant amount of the compound dissolves (e.g., >10 mg/mL).
-
Sparingly Soluble: If only a small amount of the compound dissolves (e.g., 1-10 mg/mL).
-
Insoluble: If no significant amount of the compound dissolves (e.g., <1 mg/mL).
-
-
Semi-Quantitative Assessment (Optional):
-
Once saturation is reached, carefully filter the solution to remove any undissolved solid.
-
The concentration of the saturated solution can be determined by evaporating the solvent from a known volume of the filtrate and weighing the solid residue.
-
Alternatively, if the compound has a chromophore, UV-Vis spectroscopy can be used to determine the concentration by creating a calibration curve with solutions of known concentrations.
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: Workflow for determining the solubility of a solid compound in a solvent.
References
Unraveling the Thermal Stability and Decomposition of IPrAuCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl) , a prominent member of the N-heterocyclic carbene (NHC) gold(I) complex family, has garnered significant attention for its catalytic prowess in a multitude of organic transformations. Its utility in pharmaceutical development and materials science necessitates a thorough understanding of its thermal properties. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of this compound, compiling available data, outlining experimental protocols, and visualizing key processes.
Core Thermal Properties
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively published, the thermal behavior of closely related NHC-gold(I) complexes provides a strong framework for understanding its stability. The incorporation of bulky N-heterocyclic carbene ligands like IPr is known to confer significant thermal stability to the gold(I) center.
Quantitative Thermal Data Summary
The following table summarizes key thermal data points for this compound and related NHC-gold(I) complexes, offering a comparative perspective on their stability.
| Compound | Technique | Key Observation | Reference |
| Binuclear NHC-Au(I) complex derived from this compound | TGA | Thermally stable with no mass loss up to 270 °C. | [1] |
| General NHC-Au(I) complexes | TGA | Decomposition temperatures can be increased to ~300 °C with NHC ligands. | [2] |
| [IPrAuNTf2] | Melting Point | Decomposes in the range of 202-287 °C. | [3] |
| This compound | Melting Point | 298 °C |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to identify the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve). The residual mass at the end of the experiment provides information about the final decomposition products.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Experimental Conditions:
-
Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained within the DSC cell.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition. The peak temperature and the enthalpy change (area under the peak) for each transition are determined.
Decomposition Pathway
The decomposition of NHC-gold(I) complexes, including this compound, is believed to proceed through several potential pathways. While a definitive, experimentally verified mechanism for this compound is not yet established, the following represents a plausible decomposition cascade based on the known chemistry of related compounds. A common decomposition pathway for such complexes is reductive elimination.
Caption: Plausible decomposition pathway for this compound upon heating.
Experimental Workflow Visualization
The systematic investigation of the thermal properties of this compound involves a logical flow of experiments. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the thermal analysis of this compound.
Conclusion
This compound exhibits high thermal stability, a characteristic feature of gold(I) complexes bearing bulky N-heterocyclic carbene ligands. The available data suggests a decomposition onset temperature likely in the range of 270-300 °C. Rigorous thermal analysis using TGA and DSC, following the protocols outlined herein, is crucial for obtaining precise quantitative data. Further investigation into the decomposition mechanism and the identification of the resulting products will provide a more complete understanding of the thermal behavior of this important catalyst, aiding in its effective application in research and development.
References
An In-depth Technical Guide on the Safety and Handling of Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) (IPrAuCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly known as IPrAuCl. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.
Chemical and Physical Properties
This compound is a white, powdered solid that is widely used as a catalyst in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 852445-83-1 |
| Molecular Formula | C₂₇H₃₆AuClN₂ |
| Molecular Weight | 621.01 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 298 °C |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][2] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder outside of a fume hood.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. Avoid generating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light. The recommended storage temperature is between 2-8°C. For long-term storage, it is advisable to keep the container under an inert atmosphere, such as nitrogen.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary personal protective equipment is worn.
-
Contain the Spill: Carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Collect and Dispose: Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Waste Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Biological Effects and Signaling Pathways
N-heterocyclic carbene (NHC) gold(I) complexes, including this compound, have been investigated for their biological activity, particularly as potential anticancer agents. These compounds are known to interact with various cellular components and can modulate specific signaling pathways.
A primary target of gold(I)-NHC complexes is the enzyme thioredoxin reductase (TrxR) .[3] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger a cascade of events culminating in programmed cell death, or apoptosis. Furthermore, these complexes have been shown to affect mitochondrial function and interact with proteins involved in carbohydrate metabolism and the organization of the cytoskeleton.[2]
Experimental Workflows
The following diagrams illustrate common experimental workflows involving this compound.
A. Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically carried out under an inert atmosphere to prevent degradation of the reagents and products.
B. This compound-Catalyzed Alkyne Hydration
This compound is an effective catalyst for the hydration of alkynes to produce ketones. This reaction is often carried out in a mixture of solvents, such as dioxane and water.
Experimental Protocols
A. Protocol for a Small-Scale Spill of this compound Powder
This protocol is intended for a spill of less than 1 gram of this compound powder in a contained area.
-
Materials:
-
Nitrile gloves (double-gloved)
-
Safety goggles
-
Lab coat
-
N95 dust mask
-
Scoop or brush and dustpan (plastic or non-sparking)
-
Sealable plastic bag
-
Hazardous waste container
-
Wipes and a suitable solvent (e.g., isopropanol)
-
-
Procedure:
-
Ensure the spill area is well-ventilated. If not in a fume hood, open a nearby window if safe to do so.
-
Put on all required PPE.
-
Carefully sweep the this compound powder into the dustpan. Avoid creating airborne dust.
-
Transfer the collected powder into the sealable plastic bag and seal it.
-
Wipe the spill area with a solvent-dampened wipe to remove any remaining residue.
-
Place the used wipes and the sealed bag of spilled material into the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.
-
B. Protocol for the Disposal of this compound Waste
This protocol outlines the general procedure for disposing of waste this compound and contaminated materials.
-
Materials:
-
Appropriate PPE
-
Labeled hazardous waste container (compatible with the waste)
-
Waste manifest or logbook
-
-
Procedure:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
When the container is full, arrange for pickup by the institution's environmental health and safety (EHS) department for proper disposal according to institutional and regulatory guidelines.
-
Maintain accurate records of the waste generated in a logbook.
-
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for institutional safety protocols and professional judgment. Researchers should always consult the Safety Data Sheet (SDS) for this compound and their institution's EHS guidelines before handling this compound.
References
An In-Depth Technical Guide to the Fundamental Properties of N-Heterocyclic Carbene Gold Complexes
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbene (NHC) gold complexes have emerged as a versatile and powerful class of compounds with significant applications ranging from catalysis to medicine. Their unique electronic and steric properties, conferred by the NHC ligand, lead to exceptional stability and reactivity. This technical guide provides a comprehensive overview of the core fundamental properties of NHC-gold complexes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their work.
Core Structural and Electronic Properties
N-heterocyclic carbenes are strong σ-donating ligands that form robust bonds with gold centers. This strong σ-donation, coupled with tunable steric bulk, allows for the fine-tuning of the reactivity and stability of the resulting gold complexes. The most common NHC ligands are based on imidazolium or imidazolinium skeletons, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
The electronic properties of NHC-gold complexes can be probed using various spectroscopic and computational techniques. The ¹³C NMR chemical shift of the carbene carbon is a particularly sensitive indicator of the electronic environment at the gold center.
Spectroscopic and Crystallographic Data
The structural and electronic parameters of NHC-gold complexes are crucial for understanding their reactivity. Below are tables summarizing key quantitative data from X-ray crystallography and NMR spectroscopy for some common NHC-gold(I) chlorides.
Table 1: Selected Crystallographic Data for [Au(NHC)Cl] Complexes
| NHC Ligand | Au-C Bond Length (Å) | Au-Cl Bond Length (Å) | C-Au-Cl Bond Angle (°) | Reference |
| IPr | 1.972 | 2.277 | 180.00 | |
| IPr* | 1.987 | 2.273 | 178.35 | |
| Np | 1.983 | 2.282 | 174.31 |
Table 2: ¹³C NMR Chemical Shifts of the Carbene Carbon in [Au(NHC)Cl] Complexes
| NHC Ligand | Solvent | ¹³C Chemical Shift (ppm) | Reference |
| IMes | CDCl₃ | 182.3 | |
| IPr | CDCl₃ | 183.8 | |
| MeBnIm | CDCl₃ | ~181 | |
| Bn₂Im | CDCl₃ | ~181 |
Synthesis of NHC-Gold Complexes
Several synthetic routes have been developed for the preparation of NHC-gold complexes, offering flexibility in terms of starting materials and reaction conditions. The most common methods are the "transmetalation route" and the "weak base route".
Experimental Protocol: Synthesis of [Au(IPr)Cl] via the Weak Base Route
This protocol describes a straightforward and high-yielding synthesis of [Au(IPr)Cl] using a weak base, which can be performed under aerobic conditions.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Chloro(dimethylsulfide)gold(I) ([Au(SMe₂)Cl])
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (technical grade)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add IPr·HCl (1.0 equiv), [Au(SMe₂)Cl] (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add acetone to the flask to achieve a concentration of approximately 0.1 M with respect to the imidazolium salt.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or NMR.
-
Upon completion, remove the acetone under reduced pressure.
-
To the resulting solid, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and perform an extraction.
-
Collect the organic layer and wash it with deionized water (2 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield [Au(IPr)Cl] as a white solid.
Experimental Protocol: Synthesis of [Au(IPr)(OH)]
Gold(I) hydroxide complexes are valuable precursors for the synthesis of other NHC-gold species.
Materials:
-
[Au(IPr)Cl]
-
Sodium hydroxide (NaOH)
-
tert-Amyl alcohol
-
Deionized water
-
Diethyl ether
Procedure:
-
In a flask, dissolve [Au(IPr)Cl] (1.0 equiv) in a minimal amount of a suitable organic solvent like THF.
-
In a separate flask, prepare a solution of NaOH (6.0 equiv) in a mixture of tert-amyl alcohol (0.2 equiv) and deionized water.
-
Add the NaOH solution to the [Au(IPr)Cl] solution and stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with deionized water and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the solid under vacuum to obtain [Au(IPr)(OH)].
Stability and Reactivity
NHC-gold complexes are known for their high stability, which is a significant advantage in both catalytic and medicinal applications. The strong Au-C bond makes them resistant to air and moisture. However, their stability can be influenced by factors such as the steric bulk of the NHC ligand and the nature of the other ligands on the gold center. For instance, some complexes can undergo ligand scrambling in solution to form bis-carbene complexes.
Catalytic Applications
NHC-gold complexes are highly effective catalysts for a variety of organic transformations, particularly the activation of alkynes and allenes towards nucleophilic attack. Two prominent examples are the hydration and hydroamination of alkynes.
Alkyne Hydration
The hydration of alkynes to produce ketones is a fundamental transformation in organic synthesis. NHC-gold complexes catalyze this reaction with high efficiency and regioselectivity, often under mild, acid-free conditions.
Table 3: Catalytic Performance in Alkyne Hydration
| Substrate | Catalyst | Loading (mol%) | Yield (%) | TON | Reference |
| Phenylacetylene | [(IPr)AuCl]/AgSbF₆ | 1 | >95 | - | |
| 1-Dodecyne | [(IPr)AuCl]/AgOTf | 0.1 | 98 | 980 | |
| 3-Hexyne | [(IPr)AuCl]/AgOTf | 0.01 | 84 | 8400 |
Alkyne Hydroamination
The addition of N-H bonds across carbon-carbon multiple bonds is a highly atom-economical method for synthesizing nitrogen-containing compounds. NHC-gold complexes have proven to be excellent catalysts for both intra- and intermolecular hydroamination of alkynes.
Table 4: Catalytic Performance in Alkyne Hydroamination
| Alkyne | Amine | Catalyst | Loading (mol%) | Yield (%) | TON | Reference |
| Phenylacetylene | Aniline | [Au(IPr)Cl]/AgSbF₆ | 1 | 95 | 95 | |
| Phenylacetylene | 2,4,6-Trimethylaniline | Cationic Au(I) complex | 5 | 81-94 | 16-19 | |
| 1-Octyne | Morpholine | [Au(IPr)Cl]/AgOTf | 2 | 92 | 46 |
Medicinal Applications: Anticancer Agents
NHC-gold complexes have garnered significant attention as potential anticancer agents due to their unique mechanisms of action, which differ from traditional platinum-based drugs. Their therapeutic effects are often attributed to their ability to inhibit the selenoenzyme thioredoxin reductase (TrxR) and to target mitochondria, leading to the induction of apoptosis.
The lipophilicity and cationic nature of many NHC-gold complexes facilitate their accumulation within the mitochondria of cancer cells, driven by the mitochondrial membrane potential.
The inhibition of TrxR, a key enzyme in cellular redox regulation, disrupts the antioxidant defense system of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.
Characterization Techniques
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of NHC-gold complexes in the solid state.
Experimental Protocol Outline:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and purity of NHC-gold complexes in solution. ¹H and ¹³C NMR are routinely used.
Experimental Protocol Outline:
-
Sample Preparation: Dissolve a few milligrams of the NHC-gold complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. The disappearance of the acidic proton signal of the imidazolium salt precursor and the appearance of a downfield signal for the carbene carbon in the ¹³C NMR spectrum are characteristic of complex formation.
Conclusion
N-heterocyclic carbene gold complexes represent a remarkable class of compounds with a rich and expanding chemistry. Their inherent stability, coupled with the ability to systematically tune their steric and electronic properties, has made them invaluable in both catalysis and medicinal chemistry. This guide has provided a foundational understanding of their core properties, supported by quantitative data and detailed experimental procedures. Continued research in this area is expected to lead to the development of even more efficient catalysts and novel therapeutic agents.
Spectroscopic Data and Experimental Protocols for IPrAuCl
A Comprehensive Technical Guide for Researchers
This guide provides a detailed overview of the spectroscopic data for the N-heterocyclic carbene (NHC) gold(I) complex, Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly known as IPrAuCl. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to serve as a valuable resource for scientists engaged in organometallic chemistry, catalysis, and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The data presented below is for the IPr ligand precursor, IPr·HCl, which provides a strong basis for the assignment of signals in the gold complex.
Table 1: ¹H NMR Data of IPr·HCl (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.16 | br. s | 1H | NCHN |
| 8.56 | s | 1H | NCHCHN |
| 8.55 | s | 1H | NCHCHN |
| 7.69 | t, J = 7.6, 8.0 Hz | 2H | Ar-H |
| 7.53 | d, J = 7.6 Hz | 4H | Ar-H |
| 2.31-2.37 | m | 4H | CH (CH₃)₂ |
| 1.26 | d, J = 6.8 Hz | 12H | CH(CH ₃)₂ |
| 1.16 | d, J = 6.8 Hz | 12H | CH(CH ₃)₂ |
Table 2: ¹³C NMR Data of IPr·HCl (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | Ar-C |
| 139.2 | Ar-C |
| 131.9 | Ar-C |
| 130.0 | Ar-C |
| 126.2 | Ar-CH |
| 124.6 | NCHCHN |
| 28.6 | C H(CH₃)₂ |
| 24.1 | CH(C H₃)₂ |
| 23.1 | CH(C H₃)₂ |
Note: The carbene carbon (NCN) signal is often broad or not observed in the imidazolium salt precursor but is expected to appear in the range of 160-180 ppm upon complexation to gold.
A ¹H NMR spectrum of this compound in CDCl₃ has been reported, showing the characteristic signals of the IPr ligand.[1]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and isotopic distribution. The molecular weight of this compound is 621.01 g/mol .[2][3][4][5]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₆AuClN₂ |
| Molecular Weight | 621.01 g/mol |
| Predicted m/z for [M+H]⁺ | 621.23055 |
| Predicted m/z for [M+Na]⁺ | 643.21249 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for reproducibility.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of the corresponding imidazolium salt (IPr·HCl) with a gold precursor in the presence of a base. A representative procedure is as follows:
-
In a reaction vessel, the imidazolium salt IPr·HCl is combined with a gold(I) source, such as (dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)]).
-
A base, typically a mild one like potassium carbonate (K₂CO₃), is added to the mixture.
-
The reaction is carried out in a suitable organic solvent, such as acetone, at elevated temperatures (e.g., 60 °C) for a defined period (e.g., 2 hours).[6]
-
Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve filtration to remove insoluble salts and subsequent purification steps like recrystallization.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[7]
-
Sample Preparation : A small amount of the this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition : Spectra are recorded at room temperature. The chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
-
ATR-FTIR : A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
-
KBr Pellet : The this compound sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam for analysis.
Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the mass analysis of organometallic complexes like this compound.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition : The solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organometallic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [(IPr)AuCl] | Umicore [pmc.umicore.com]
- 4. Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Technical Guide to Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) (IPrAuCl): Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly abbreviated as IPrAuCl, is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. Its robust nature, characterized by high stability in air and moisture, combined with exceptional catalytic activity, has established this compound as a versatile tool in modern organic synthesis. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols and a summary of its applications, particularly in catalysis, which holds relevance for the synthesis of complex molecules in drug discovery and development.
Commercial Availability
This compound is readily available from several major chemical suppliers. The compound is typically sold as a white to off-white powder. Below is a summary of offerings from prominent vendors.
| Supplier | Product Number(s) | Purity Specification | CAS Number |
| Sigma-Aldrich (Merck) | 696277 (Umicore) | Not specified on product page, but Umicore specifies 99.9% metal purity.[1] | 852445-83-1[2][3][4] |
| ChemScene | CS-W011426 | ≥95%[3][5] | 852445-83-1[3][5] |
| TCI Chemicals | C2405 | >98.0% (N) | 852445-83-1[6] |
| Strem Chemicals | (Referenced in literature) | Not specified | 852445-83-1 |
Purity and Characterization
The purity of this compound is critical for its catalytic performance and is typically assessed using a combination of analytical techniques. While specific Certificates of Analysis (CoAs) provide lot-specific data, the following methods are standard for the characterization and purity determination of this compound and related organometallic complexes.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₂₇H₃₆AuClN₂[4] |
| Molecular Weight | ~621.01 g/mol [2][3][4] |
| Appearance | White to off-white powder or crystals[6] |
| Melting Point | 298 °C |
| Storage Temperature | 2-8°C |
Analytical Methods for Purity Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the IPr ligand and the overall complex. Quantitative NMR (qNMR) can be employed to determine the absolute purity against a certified internal standard.[7][8][9]
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula. This is a crucial method for assessing the purity of the bulk material.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for identifying and quantifying impurities.[10][11][12][13][14] A well-developed HPLC method can separate this compound from starting materials, byproducts, and degradation products.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the complex.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of the corresponding N-heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), with a gold(I) source.
1. Synthesis of the Imidazolium Salt Precursor (IPr·HCl):
A reliable, high-yield synthesis of IPr·HCl has been reported, which is crucial for the subsequent preparation of the gold complex.[15][16][17]
-
Step 1: Synthesis of N,N'-bis(2,6-diisopropylaniline)ethanediimine: A solution of glyoxal (40% in water, 0.50 mol) in methanol (250 mL) is added with vigorous stirring to a warmed (50°C) solution of 2,6-diisopropylaniline (1.0 mol) and acetic acid (1 mL) in methanol (250 mL). The product crystallizes after approximately 15 minutes. The mixture is stirred for 10 hours at room temperature, and the resulting suspension is filtered. The solid product is washed with methanol until the washings are colorless.[15]
-
Step 2: Cyclization to IPr·HCl: The dried diimine from the previous step (134 mmol) and paraformaldehyde (135 mmol) are added to ethyl acetate (1200 mL) heated to 70°C. Chlorotrimethylsilane (150 mmol) in ethyl acetate (50 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 70°C for 16 hours. After cooling to 10°C, the resulting suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether. The solid is dried to a constant weight to yield IPr·HCl as a colorless microcrystalline powder.[15]
2. Synthesis of this compound from IPr·HCl:
The final step involves the reaction of the imidazolium salt with a suitable gold precursor.
-
In a flask, IPr·HCl is reacted with a gold(I) source such as chloro(dimethyl sulfide)gold(I) or chloro(tetrahydrothiophene)gold(I) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a weak base (e.g., potassium tert-butoxide or sodium acetate) to deprotonate the imidazolium salt in situ, allowing for the coordination of the free carbene to the gold center. The product, this compound, can then be isolated and purified.
Purity Analysis Protocol (General Outline for HPLC)
While a specific validated protocol for this compound is not publicly available, a general procedure for purity determination by RP-HPLC would involve the following steps:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[11] This solution is then diluted to an appropriate concentration for analysis.
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a reference standard of this compound would be used to create a calibration curve.
Applications in Research and Development
The primary application of this compound is as a catalyst in a wide range of organic transformations.[18] The gold(I) center acts as a soft π-acid, activating alkynes, allenes, and alkenes towards nucleophilic attack.
Key Catalytic Applications:
-
Hydration of Alkynes: this compound is a highly effective catalyst for the regioselective hydration of terminal alkynes to produce methyl ketones.
-
Cycloisomerization Reactions: It catalyzes various intramolecular cyclization reactions, enabling the construction of complex cyclic and bicyclic structures.
-
C-H Bond Functionalization: this compound has been employed in the carboxylation and functionalization of C-H bonds.[1]
-
Rearrangement Reactions: It is used to catalyze the rearrangement of allylic acetates.[1]
While this compound itself is primarily a catalyst, the broader class of gold-NHC complexes has been investigated for potential therapeutic applications. Studies have explored their cytotoxic effects against various cancer cell lines, with proposed mechanisms of action including the inhibition of thioredoxin reductase.[1][5][6][19] However, specific research on this compound in the context of drug development and its interaction with biological signaling pathways is limited.
Visualizations
Synthesis Workflow of this compound
Caption: A simplified workflow for the two-main-step synthesis of this compound.
General Catalytic Cycle for Gold(I)-Catalyzed Reactions
References
- 1. The effects of two gold-N-heterocyclic carbene (NHC) complexes in ovarian cancer cells: a redox proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]
- 3. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]
- 15. Insight on cytotoxic NHC gold(I) halide complexes evaluated in multifaceted culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (IPr)AuCl - Umicore CAS 852445-83-1 [sigmaaldrich.com]
- 17. Umicore, powder | Sigma-Aldrich [sigmaaldrich.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for IPrAuCl catalyzed alkyne hydration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the gold-catalyzed hydration of terminal alkynes utilizing the air- and moisture-stable catalyst, (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl). This protocol offers a highly efficient and regioselective method for the synthesis of methyl ketones from a variety of terminal alkynes, avoiding the use of toxic mercury-based reagents.[1] The presented methodologies are based on established literature procedures, offering high yields and excellent functional group tolerance.
Introduction
The hydration of alkynes is a fundamental transformation in organic synthesis, providing direct access to valuable carbonyl compounds. While traditional methods often rely on stoichiometric mercury(II) salts, concerns over toxicity have driven the development of more sustainable catalytic alternatives. Gold catalysts, in particular, have emerged as powerful tools for alkyne activation. The neutral gold(I) complex, this compound, has been demonstrated to be a highly effective and user-friendly catalyst for the regioselective hydration of terminal alkynes, affording the corresponding methyl ketones with high efficiency.[1][2][3] This protocol details the experimental procedure for this transformation, along with data on substrate scope and a visualization of the proposed catalytic cycle.
Data Presentation
The following table summarizes the performance of the this compound-catalyzed hydration across a range of terminal alkyne substrates, demonstrating the broad applicability of this method.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | Acetophenone | 98 |
| 2 | 4-Methylphenylacetylene | 4'-Methylacetophenone | 99 |
| 3 | 4-Methoxyphenylacetylene | 4'-Methoxyacetophenone | 99 |
| 4 | 4-Chlorophenylacetylene | 4'-Chloroacetophenone | 95 |
| 5 | 4-Bromophenylacetylene | 4'-Bromoacetophenone | 96 |
| 6 | 4-Trifluoromethylphenylacetylene | 4'-(Trifluoromethyl)acetophenone | 94 |
| 7 | 1-Naphthylacetylene | 1'-Acetophenone | 97 |
| 8 | 2-Thienylacetylene | 2-Acetylthiophene | 92 |
| 9 | 1-Octyne | 2-Octanone | 93 |
| 10 | Cyclohexylacetylene | Acetylcyclohexane | 90 |
Table 1: Substrate scope for the this compound-catalyzed hydration of terminal alkynes. Reactions were typically carried out with 1 mol% of this compound in a mixture of dioxane and water at 80°C.
Experimental Protocols
Materials:
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (this compound)
-
Terminal alkyne
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure for the Hydration of Terminal Alkynes:
-
To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add this compound (1 mol%).
-
Add the terminal alkyne (1.0 mmol).
-
Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).
-
Seal the tube/vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the time indicated by TLC or GC-MS analysis (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl ketone.
Characterization:
The identity and purity of the synthesized ketones can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Proposed catalytic cycle for the this compound-catalyzed hydration of terminal alkynes.
References
- 1. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]
- 2. Regioselective hydration of terminal alkynes catalyzed by a neutral gold(I) complex [(IPr)AuCl] and one-pot synthesis of optically active secondary alcohols from terminal alkynes by the combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]. | Semantic Scholar [semanticscholar.org]
- 3. Item - Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)âTsDPEN] - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for IPrAuCl-Catalyzed Intramolecular Hydroamination of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful catalysts for a variety of organic transformations. The IPrAuCl complex, in conjunction with a halide scavenger, is a highly effective catalyst for the intramolecular hydroamination of alkynes. This atom-economical reaction provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization in drug discovery.
Catalytic Pathway
The catalytic cycle for the this compound-catalyzed intramolecular hydroamination of alkynes is initiated by the in-situ generation of the active cationic gold(I) species. This is typically achieved by abstracting the chloride ligand with a silver salt. The cationic gold catalyst then coordinates to the alkyne, activating it for nucleophilic attack by the tethered amine. Subsequent protonolysis regenerates the active catalyst and releases the heterocyclic product.
Application Notes and Protocols: IPrAuCl-Catalyzed Cycloisomerization of Enynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and application notes for the gold-catalyzed cycloisomerization of enynes, a powerful transformation in organic synthesis for the construction of complex molecular architectures. The protocols focus on the use of the N-heterocyclic carbene (NHC) gold complex, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl), in combination with a silver salt cocatalyst.
Introduction
Gold(I) complexes, particularly those bearing N-heterocyclic carbene ligands like IPr, are highly effective catalysts for the cycloisomerization of enynes. The general mechanism involves the activation of the alkyne moiety of the enyne substrate by the cationic gold(I) species, which is generated in situ from the this compound precatalyst and a silver salt.[1] This activation facilitates an intramolecular nucleophilic attack by the tethered alkene, leading to the formation of various carbo- and heterocyclic scaffolds.[2][3] This method is noted for its mild reaction conditions, broad substrate scope, and high efficiency, making it a valuable tool in synthetic chemistry.[1]
Experimental Protocols
General Procedure for the this compound-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol is a representative example for the cycloisomerization of a 1,6-enyne to form a bicyclo[3.1.0]hexane derivative. Conditions may require optimization for different substrates.
Materials:
-
Enyne substrate
-
This compound (1-5 mol%)
-
Silver salt (e.g., AgSbF₆, AgBF₄, AgOTf) (1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
-
Quenching agent (e.g., Triethylamine, Pyridine)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the enyne substrate.
-
Dissolve the substrate in the anhydrous solvent (e.g., CH₂Cl₂ to a concentration of 0.1 M).
-
In a separate vial, weigh the this compound precatalyst and the silver salt cocatalyst.
-
Add the catalyst and cocatalyst to the stirred solution of the enyne at room temperature. Note: The active catalyst is the cationic species [IPrAu]⁺, formed upon abstraction of the chloride by the silver salt.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or by filtering through a short plug of silica gel with the addition of triethylamine to the eluent.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation: Substrate Scope and Yields
The this compound/Ag(I) catalytic system is versatile and has been successfully applied to a variety of enyne substrates, leading to diverse structural motifs. The following table summarizes representative examples.
| Enyne Type | Substrate | Product Type | Catalyst System | Yield (%) | Reference |
| 1,6-Enyne | O-tethered 1,6-enynes | Bicyclic Enol Ethers | This compound / AgSbF₆ | 18-99% | [1] |
| 1,6-Enyne | N-tethered 1,6-enynes | Bicyclo[3.1.0]hexane boranes | NHC-Au(I) / Ag(I) | Good | [1] |
| 1,6-Enyne | General 1,6-enynes with diphenylsulfoxide | Cyclopropyl Aldehydes | This compound / AgSbF₆ (2.5-5 mol%) | 90-94% | [1] |
| 1,5-Enyne | 1,5-Enynes with a cyclopropane ring | Tricyclic Cyclobutene | NHC-Au(I)-NTf₂ | 43-75% | [1] |
| 1,7-Enyne | O-tethered 1,7-enynes with a cyclopropane moiety | Highly Substituted Furans | NHC-Au(I) | Good | [1] |
| 1,3-Dien-8-yne | 1,3-Dien-8-yne with diazoester | [5.3.0] Bicyclic Adducts | This compound / AgSbF₆ | Moderate | [1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound-catalyzed cycloisomerization of enynes.
Caption: General workflow for gold-catalyzed enyne cycloisomerization.
Catalytic Cycle Signaling Pathway
The diagram below outlines the generally accepted catalytic cycle for the gold(I)-catalyzed cycloisomerization of a 1,6-enyne.
Caption: Proposed catalytic cycle for enyne cycloisomerization.
References
Application Notes and Protocols for C-H Bond Functionalization Utilizing IPrAuCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocols and applications of (IPr)AuCl (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride) in C-H bond functionalization. This N-heterocyclic carbene (NHC)-gold(I) complex has emerged as a versatile and powerful catalyst for the formation of carbon-carbon and carbon-heteroatom bonds through the direct activation of otherwise inert C-H bonds. Such methodologies are of paramount importance in modern organic synthesis and drug discovery, offering more atom-economical and efficient routes to complex molecules.[1][2]
Core Concepts and Mechanistic Overview
Gold(I) catalysts, particularly cationic species generated in situ from precursors like IPrAuCl, are highly π-acidic and capable of activating alkynes, allenes, and other unsaturated moieties.[3][4] The functionalization of C-H bonds is often achieved through an initial activation of a substrate's unsaturated part, followed by an intramolecular reaction involving a C-H bond. Common mechanistic pathways include intramolecular hydroarylation and cyclization cascades.[3][5] The general mechanism often involves the generation of a cationic gold(I) species, which activates a π-system, followed by a nucleophilic attack from an arene (hydroarylation) or another nucleophile, and subsequent protodeauration to regenerate the catalyst and form the product.
A generalized workflow for a typical gold-catalyzed C-H functionalization reaction is depicted below.
Caption: General experimental workflow for this compound-catalyzed C-H functionalization.
Application 1: Intramolecular Hydroarylation of Alkynes
A significant application of this compound is in the intramolecular hydroarylation of alkynes, leading to the synthesis of various fused ring systems. This reaction is particularly useful for constructing polycyclic aromatic hydrocarbons and heterocycles.
A proposed catalytic cycle for this transformation is illustrated below. The active cationic gold(I) catalyst is generated from this compound and a silver salt. This species then coordinates to the alkyne, activating it for nucleophilic attack by the appended aryl group. Subsequent steps lead to the cyclized product and regeneration of the catalyst.
Caption: Proposed catalytic cycle for intramolecular hydroarylation.
Experimental Protocol: Synthesis of Benzo-Fused Phosphepines
This protocol is adapted from a reported gold(I)-catalyzed intramolecular hydroarylation of dialkynyl(biaryl)phosphine oxides.[5]
Reaction Setup:
-
To a screw-capped vial equipped with a magnetic stir bar, add the dialkynyl(biaryl)phosphine oxide substrate (1) (0.10 mmol, 1.0 equiv).
-
Add (IPr)AuCl (5 mol %, 0.005 mmol).
-
Add AgOTf (5 mol %, 0.005 mmol).
-
The vial is purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,2-dichloroethane (1 mL).
-
Add triflic acid (TfOH) (0.30 mmol, 3.0 equiv).
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for the specified time (e.g., 3-15 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzo-fused phosphepine oxide.
Substrate Scope and Yields
The following table summarizes the results for the intramolecular hydroarylation of various dialkynyl(biaryl)phosphine oxides.
| Entry | Substrate (R) | Temp (°C) | Time (h) | Product(s) | Ratio (Exo/Endo) | Yield (%) |
| 1 | Phenyl | 30 | 15 | 2a/3a | 19/1 | 95 |
| 2 | 4-MeO-C6H4 | 30 | 15 | 2b/3b | >20/1 | 96 |
| 3 | 4-CF3-C6H4 | 30 | 15 | 2c/3c | 19/1 | 18 [a] |
| 4 | 2-Naphthyl | 80 | 3 | 2d | - | 15 [b] |
| 5 | Thiophen-2-yl | 30 | 15 | 2e/3e | 19/1 | 93 |
Notes: [a] 53% recovery of starting material. [b] 66% recovery of starting material.[5]
Application 2: C-H Functionalization of N-Heterocycles
This compound and related gold complexes catalyze the C-H functionalization of N-heterocycles with diazo compounds, providing a direct method for C-C bond formation.[1][6] This transformation is valuable for the late-stage functionalization of complex molecules in drug discovery.
Experimental Protocol: Functionalization of Phenothiazines with Aryldiazoacetates
This protocol is based on the gold-catalyzed C-H functionalization of N-protected phenothiazines.[6]
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst (e.g., (L1)AuCl, 3 mol %).
-
Add the silver salt co-catalyst (e.g., AgSbF6, 3 mol %).
-
Add the N-protected phenothiazine substrate (1.5 equiv).
-
Add dichloromethane (DCM, 1.5 mL).
Reaction Execution:
-
Prepare a solution of the aryldiazoacetate (1.0 equiv) in DCM (0.5 mL).
-
Add the aryldiazoacetate solution to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for 12 hours.
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the functionalized phenothiazine product.
Substrate Scope and Yields
The table below presents the scope of the reaction with various aryldiazoacetates and N-protected phenothiazines.
| Entry | Phenothiazine (N-substituent) | Aryldiazoacetate (Ar) | Yield (%) |
| 1 | Methyl | Phenyl | 85 |
| 2 | Methyl | 4-Tolyl | 82 |
| 3 | Methyl | 4-Cl-C6H4 | 78 |
| 4 | Ethyl | Phenyl | 88 |
| 5 | Benzyl | Phenyl | 75 |
Safety and Handling
-
Gold catalysts and silver salts should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents such as dichloromethane and 1,2-dichloroethane are hazardous and should be handled with care.
-
Triflic acid is highly corrosive and should be handled with extreme caution.
-
Reactions under an inert atmosphere require proper techniques to exclude air and moisture.
These protocols provide a starting point for researchers interested in utilizing this compound for C-H bond functionalization. Optimization of reaction conditions may be necessary for different substrates. The versatility of this catalyst opens up numerous possibilities for the synthesis of complex organic molecules.
References
Application Notes and Protocols: IPrAuCl in the Rearrangement of Allylic Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gold(I)-catalyzed rearrangement of allylic acetates is a powerful transformation in organic synthesis, providing access to a diverse range of functionalized alkenes. Among the various gold catalysts, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl), an N-heterocyclic carbene (NHC) gold complex, has emerged as a highly effective catalyst for this reaction. The steric bulk of the IPr ligand is crucial for high catalytic activity and preventing the formation of inactive gold species.[1] This protocol details the this compound-catalyzed rearrangement of allylic acetates, offering a robust and selective method applicable to a broad range of substrates.[1]
Reaction Principle
The reaction proceeds via the activation of the this compound precatalyst with a silver salt, typically silver tetrafluoroborate (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), to generate a cationic gold(I) species. This active catalyst coordinates to the alkene moiety of the allylic acetate. Subsequent intramolecular nucleophilic attack by the acetate group leads to the formation of a six-membered acetoxonium intermediate.[1] Ring-opening of this intermediate then furnishes the rearranged, thermodynamically more stable allylic acetate.
Key Applications
-
Synthesis of complex molecules: This rearrangement provides a method to introduce functionality and alter the substitution pattern of allylic systems, which are common motifs in natural products and pharmaceutical intermediates.
-
Stereoselective synthesis: The reaction can be used to control the geometry of the resulting double bond.
-
Functional group tolerance: The mild reaction conditions allow for the presence of a wide range of functional groups, making it a versatile tool in multistep syntheses.[1]
Data Presentation
The following table summarizes the results for the this compound-catalyzed rearrangement of various allylic acetates, demonstrating the scope and efficiency of this methodology.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (E/Z) |
| 1 | Cinnamyl acetate | 1-Phenylallyl acetate | 99 | >95:5 |
| 2 | 3-Methyl-2-buten-1-yl acetate | 1,1-Dimethylallyl acetate | 95 | - |
| 3 | (E)-2-Hexen-1-yl acetate | (E)-1-Methyl-2-pentenyl acetate | 92 | >95:5 |
| 4 | 1-Phenylallyl acetate | Cinnamyl acetate | 98 | >95:5 |
| 5 | Cyclohex-2-en-1-yl acetate | 1-Cyclohexenyl)methyl acetate | 85 | - |
| 6 | (Z)-3-Hexen-1-yl acetate | (E)-1-Ethyl-2-butenyl acetate | 90 | >95:5 |
Data compiled from literature reports. Yields are for isolated products.
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst
This protocol describes a common method for the synthesis of the this compound precatalyst.
Materials:
-
IPr.HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Gold(I) chloride-dimethyl sulfide complex (AuCl·SMe₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Hexane
-
Silica gel
-
Schlenk flask
-
Stirring bar
-
Glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add IPr.HCl (1.0 equiv.), AuCl·SMe₂ (1.0 equiv.), and K₂CO₃ (6.0 equiv.) to a Schlenk flask equipped with a stirring bar.
-
Add anhydrous acetone to the flask and heat the mixture to 60 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous toluene and filter through a short pad of silica gel to remove inorganic salts.[2]
-
Concentrate the filtrate and add hexane to precipitate the this compound product.[2]
-
Decant the solvent and dry the white solid product under vacuum. The yield is typically high (around 90%).
Protocol 2: General Procedure for the this compound-Catalyzed Rearrangement of Allylic Acetates
This protocol provides a general method for the rearrangement reaction using conventional heating. Microwave-assisted heating can also be employed to significantly reduce reaction times.[1]
Materials:
-
This compound (1-5 mol%)
-
Silver tetrafluoroborate (AgBF₄) or Silver hexafluoroantimonate (AgSbF₆) (1-5 mol%)
-
Allylic acetate substrate (1.0 equiv.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Schlenk tube or microwave vial
-
Stirring bar
-
Heating source (oil bath or microwave reactor)
-
Silica gel for chromatography
Procedure:
-
To a Schlenk tube or microwave vial equipped with a stirring bar, add this compound (e.g., 2.5 mol%) and the silver salt (e.g., 2.5 mol%).
-
Under an inert atmosphere, add the anhydrous solvent (DCE or DCM).
-
Add the allylic acetate substrate (1.0 equiv.) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate), to remove the catalyst and silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the rearranged allylic acetate.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the this compound-catalyzed rearrangement of allylic acetates.
Experimental Workflow
Caption: Workflow for the synthesis of this compound and its application in allylic acetate rearrangement.
References
Application of IPrAuCl in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Among the various gold(I) catalysts, (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl), often activated by a silver salt, has proven to be particularly effective in catalyzing a wide range of transformations. Its ability to act as a soft π-acid allows for the activation of alkynes, allenes, and alkenes towards nucleophilic attack, facilitating intricate cyclization cascades that are pivotal in the total synthesis of complex natural products. This application note provides an overview of the use of this compound in the synthesis of such molecules, complete with detailed experimental protocols and quantitative data from selected examples.
Key Applications of this compound in Natural Product Synthesis
This compound has been instrumental in the development of synthetic routes to a variety of natural products. Its application is particularly prominent in key complexity-building steps that involve the formation of carbocyclic and heterocyclic ring systems. Notable transformations catalyzed by this compound in the context of total synthesis include:
-
Intramolecular Cycloisomerization Reactions: The catalyst promotes the rearrangement of enynes and other unsaturated systems to form intricate polycyclic frameworks.
-
Hydroarylation of Allenes and Alkynes: this compound facilitates the addition of arene nucleophiles to allenes and alkynes, a key step in the synthesis of various alkaloids and other aromatic natural products.
-
Conia-Ene and Related Cyclizations: The catalyst enables the intramolecular addition of enols or enolates to alkynes, providing access to carbocyclic scaffolds.
The following sections detail specific examples of the application of this compound in the total synthesis of complex natural products, providing both quantitative data and experimental protocols.
Formal Total Synthesis of (±)-Macarpine
The benzo[c]phenanthridine alkaloid macarpine possesses a complex polycyclic structure and has been a target for total synthesis. A key step in a formal total synthesis of macarp-ine involves a gold-catalyzed 6-endo-dig cycloisomerization to construct the naphthol intermediate. The reaction was optimized using this compound as the catalyst.
Quantitative Data: Optimization of the Au(I)-Catalyzed Cycloisomerization
The efficiency of the key cycloisomerization step was found to be highly dependent on the choice of catalyst, silver salt additive, and solvent. The following table summarizes the optimization data for this transformation.
| Entry | Catalyst (mol%) | Silver Salt (mol%) | Solvent | Additive | Yield (%) |
| 1 | This compound (5) | - | DCM | - | 0 |
| 2 | This compound (5) | AgSbF₆ (5) | DCM | - | 82 |
| 3 | This compound (5) | AgBF₄ (5) | DCM | - | 75 |
| 4 | This compound (5) | AgOTf (5) | DCM | - | 68 |
| 5 | JohnPhosAuCl (5) | AgSbF₆ (5) | DCM | - | 55 |
| 6 | BrettPhosAuCl (5) | AgSbF₆ (5) | DCM | - | 62 |
| 7 | This compound (5) | AgSbF₆ (5) | Toluene | - | 71 |
| 8 | This compound (5) | AgSbF₆ (5) | DCE | - | 78 |
| 9 | This compound (3) | AgSbF₆ (3) | DCM | - | 65 |
| 10 | This compound (10) | AgSbF₆ (10) | DCM | - | 81 |
| 11 | This compound (5) | AgSbF₆ (5) | DCM | 2,6-di-tert-butylpyridine (5 mol%) | 80 |
Data sourced from a study on the formal total synthesis of macarpine.
Experimental Protocol: this compound-Catalyzed 6-endo-dig Cycloisomerization
Materials:
-
1,5-enyne substrate
-
This compound
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1,5-enyne substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
To this solution, add this compound (0.05 equiv) followed by silver hexafluoroantimonate (AgSbF₆) (0.05 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired cyclized product.
Reaction Pathway Diagram
Application Notes and Protocols: Catalytic Activation of IPrAuCl with Silver Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic activation of the N-heterocyclic carbene gold(I) complex, IPrAuCl, using silver salts. This catalytic system is a powerful tool for various organic transformations relevant to pharmaceutical and materials science research.
Introduction
Gold(I) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are highly effective catalysts for a range of organic reactions. The precatalyst, this compound, is a stable, commercially available solid. However, in its chloro-form, it is catalytically inactive for most transformations. Activation is typically achieved by halide abstraction using a silver salt, which generates a highly reactive cationic gold(I) species, [IPrAu]⁺. This cationic species is a potent π-acid, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack.
The choice of the silver salt and its counter-ion can significantly influence the catalytic activity and selectivity of the reaction. While essential for activation, silver salts are not always innocent bystanders in the catalytic cycle. An excess of silver salt can sometimes have a detrimental effect on the reaction, a phenomenon often referred to as the "silver effect". This can be due to interactions of silver ions with gold intermediates, potentially forming less reactive heterobimetallic species.[1] Therefore, careful optimization of the silver salt and its stoichiometry is crucial for successful catalysis.
Mechanism of Activation
The primary role of the silver salt in the activation of this compound is to serve as a halide scavenger. The silver(I) ion coordinates to the chloride ligand of the gold precatalyst, leading to the precipitation of insoluble silver chloride (AgCl). This process generates the catalytically active cationic gold(I) species, [IPrAu]⁺, with the counter-ion originating from the silver salt.
Caption: General scheme for the activation of this compound with a silver salt.
Applications in Organic Synthesis
The catalytic system generated from this compound and a silver salt is versatile and has been employed in a variety of organic transformations, including:
-
Cycloisomerization of enynes and allenes: This is a powerful method for the construction of complex carbocyclic and heterocyclic scaffolds.[2][3][4]
-
Hydroamination and hydration of alkynes: These atom-economical reactions provide access to valuable imines, enamines, and ketones.
-
Tandem reactions: The high reactivity of the cationic gold catalyst allows for the design of elegant tandem processes, enabling the rapid construction of molecular complexity from simple starting materials.
These reactions are of significant interest to drug development professionals as they provide efficient routes to novel molecular architectures with potential biological activity.
Experimental Protocols
General Considerations
-
Reactions involving gold catalysts are often sensitive to air and moisture. It is recommended to use standard Schlenk techniques or a glovebox.
-
Solvents should be freshly distilled and dried prior to use.
-
The choice of silver salt can be critical. Common choices include AgSbF₆, AgOTf, and AgBF₄. Optimization of the silver salt may be necessary for a given transformation.
-
The "silver effect" can be mitigated by using a stoichiometric amount of the silver salt relative to the gold precatalyst, or by pre-generating the active catalyst and filtering off the AgCl precipitate before adding the substrate.[5]
Protocol 1: this compound/AgSbF₆-Catalyzed Cycloisomerization of N-Allenylindoles
This protocol is adapted from a reported procedure for the synthesis of pyrido[1,2-a]-1H-indoles.[2]
Materials:
-
This compound
-
Silver hexafluoroantimonate (AgSbF₆)
-
N-allenylindole substrate
-
Anhydrous chloroform (CHCl₃)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.03 mmol, 3 mol%) and AgSbF₆ (0.03 mmol, 3 mol%).
-
Add anhydrous chloroform (5.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the N-allenylindole substrate (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[1,2-a]-1H-indole.
Caption: A general experimental workflow for this compound/silver salt catalyzed reactions.
Quantitative Data
The following tables summarize quantitative data from representative this compound/silver salt-catalyzed reactions.
Table 1: this compound/AgSbF₆-Catalyzed Cycloisomerization of N-Allenylindoles [2]
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(2,3-allenyl)indole | 3 | CHCl₃ | 0 | 1 | 93 | 91 |
| 2 | N-(2,3-allenyl)indole | 3 | Toluene | 0 | 12 | 85 | 88 |
| 3 | N-(2,3-allenyl)indole | 3 | CH₂Cl₂ | 0 | 1 | 90 | 90 |
| 4 | N-(2,3-allenyl)indole | 3 | DCE | 0 | 1 | 92 | 89 |
Table 2: Optimization of this compound-Catalyzed Cycloisomerization of a 1,5-Enyne [4]
| Entry | Silver Salt | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | 5 | CH₂Cl₂ | rt | 12 | 0 |
| 2 | AgOTf | 5 | CH₂Cl₂ | rt | 2 | 75 |
| 3 | AgBF₄ | 5 | CH₂Cl₂ | rt | 2 | 82 |
| 4 | AgSbF₆ | 5 | CH₂Cl₂ | rt | 2 | 95 |
| 5 | AgSbF₆ | 5 | Toluene | rt | 2 | 90 |
| 6 | AgSbF₆ | 5 | CH₂Cl₂ | 0 | 4 | 88 |
| 7 | AgSbF₆ | 2.5 | CH₂Cl₂ | rt | 2 | 93 |
Conclusion
The activation of this compound with silver salts provides a robust and versatile catalytic system for a wide range of organic transformations. Understanding the mechanism of activation and the potential "silver effect" is key to successful application. The provided protocols and data serve as a starting point for researchers to explore the utility of this catalytic system in their own synthetic endeavors, particularly in the context of drug discovery and development where the efficient construction of complex molecular architectures is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric construction of pyrido[1,2-a]-1H-indole derivatives via a gold-catalyzed cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPrAuCl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(chloro)gold(I) (IPrAuCl) in a variety of organic transformations. This compound has emerged as a powerful and versatile catalyst, particularly in the activation of alkynes and alkenes toward nucleophilic attack. Its stability, ease of handling, and high catalytic activity make it a valuable tool in modern synthetic chemistry.
Overview of this compound Catalysis
This compound is a commercially available, air- and moisture-stable gold(I) complex. The bulky N-heterocyclic carbene (NHC) ligand, IPr, provides steric protection to the gold center, preventing catalyst decomposition and promoting high turnover numbers. In solution, this compound is often activated by a halide scavenger, such as a silver salt, to generate a highly electrophilic cationic gold(I) species. This cationic species is the active catalyst that coordinates to the alkyne or alkene, rendering it susceptible to nucleophilic attack.
Caption: General activation of the this compound precatalyst.
Hydration of Terminal Alkynes
This compound is an excellent catalyst for the Markovnikov hydration of terminal alkynes to produce methyl ketones. This reaction proceeds with high regioselectivity and yields, and tolerates a wide range of functional groups.[1][2][3]
Substrate Scope
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | Acetophenone | 98 |
| 2 | 4-Methylphenylacetylene | 1-(p-Tolyl)ethan-1-one | 97 |
| 3 | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)ethan-1-one | 99 |
| 4 | 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)ethan-1-one | 95 |
| 5 | 1-Ethynylnaphthalene | 1-(Naphthalen-1-yl)ethan-1-one | 96 |
| 6 | 1-Octyne | Octan-2-one | 92 |
| 7 | Cyclohexylacetylene | 1-Cyclohexylethan-1-one | 94 |
| 8 | 3,3-Dimethyl-1-butyne | 3,3-Dimethylbutan-2-one | 89 |
Experimental Protocol: General Procedure for the Hydration of Terminal Alkynes
To a screw-capped vial equipped with a magnetic stir bar is added the terminal alkyne (0.5 mmol, 1.0 equiv), this compound (6.2 mg, 0.01 mmol, 2 mol %), and a silver salt (e.g., AgSbF₆, 3.4 mg, 0.01 mmol, 2 mol %). The vial is charged with 1,4-dioxane (1.0 mL) and deionized water (0.5 mL). The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired methyl ketone.
Caption: Experimental workflow for alkyne hydration.
Intermolecular Hydroamination of Alkynes
This compound, in combination with a silver co-catalyst, effectively catalyzes the intermolecular hydroamination of alkynes with anilines, leading to the formation of imines. The reaction generally follows Markovnikov selectivity.
Substrate Scope
| Entry | Alkyne Substrate | Amine Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | Aniline | N-(1-Phenylethylidene)aniline | 99 |
| 2 | Phenylacetylene | 4-Methylaniline | N-(1-Phenylethylidene)-4-methylaniline | 98 |
| 3 | Phenylacetylene | 4-Methoxyaniline | N-(1-Phenylethylidene)-4-methoxyaniline | 85 |
| 4 | Phenylacetylene | 4-Chloroaniline | N-(1-Phenylethylidene)-4-chloroaniline | 75 |
| 5 | 1-Octyne | Aniline | N-(Octan-2-ylidene)aniline | 82 |
| 6 | 4-Methylphenylacetylene | Aniline | N-(1-(p-Tolyl)ethylidene)aniline | 97 |
Experimental Protocol: General Procedure for the Intermolecular Hydroamination of Alkynes
In a glovebox, a screw-capped vial is charged with this compound (6.2 mg, 0.01 mmol, 2 mol %), AgSbF₆ (3.4 mg, 0.01 mmol, 2 mol %), and a magnetic stir bar. The alkyne (0.5 mmol, 1.0 equiv) and the aniline (0.6 mmol, 1.2 equiv) are added, followed by the solvent (e.g., anhydrous toluene, 1.0 mL). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) until the starting alkyne is consumed as indicated by TLC or GC-MS analysis. After cooling to room temperature, the mixture is filtered through a short plug of Celite, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the corresponding imine.
Enyne Cyclization
This compound catalyzes the cyclization of enynes to form a variety of carbocyclic and heterocyclic scaffolds. These reactions often proceed through a cascade mechanism involving the activation of the alkyne followed by intramolecular attack of the alkene. The specific outcome of the reaction can be influenced by the substrate structure and reaction conditions.
Substrate Scope (Representative Examples)
| Entry | Enyne Substrate | Product Type | Yield (%) |
| 1 | N-Tosyl-N-(2-ethynylphenyl)prop-2-en-1-amine | Indoline derivative | 85 |
| 2 | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | Bicyclo[3.1.0]hexane derivative | 78 |
| 3 | 1-Allyl-2-ethynylbenzene | Dihydronaphthalene derivative | 92 |
Experimental Protocol: General Procedure for Enyne Cyclization
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon) is added this compound (6.2 mg, 0.01 mmol, 2 mol %) and AgOTf (2.6 mg, 0.01 mmol, 2 mol %). The enyne substrate (0.5 mmol, 1.0 equiv) is dissolved in an anhydrous solvent (e.g., dichloromethane, 5 mL) and added to the Schlenk tube via syringe. The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a few drops of triethylamine. The mixture is then concentrated, and the residue is directly purified by flash column chromatography on silica gel to provide the cyclized product.
Caption: Simplified pathway for this compound-catalyzed enyne cyclization.
Safety and Handling
This compound is a stable solid that can be handled in air. However, it is good laboratory practice to handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Silver salts used as co-catalysts are often light-sensitive and should be stored accordingly.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including solvent, temperature, and catalyst loading, may need to be optimized for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions for each new substrate.
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Application Notes and Protocols for One-Pot Reactions Involving IPrAuCl as a Catalyst
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing the gold(I) catalyst, chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) (IPrAuCl), in one-pot synthetic methodologies. The following sections detail three distinct cascade and sequential reactions, offering step-by-step experimental procedures, quantitative data, and mechanistic visualizations.
One-Pot Synthesis of Tetrasubstituted 2-Aminofurans via a Gold(I)-Catalyzed Cascade Reaction
This protocol describes a one-pot synthesis of fully substituted 2-aminofurans from ynamides and propargylic alcohols. The reaction proceeds through a cascade sequence involving hydroalkoxylation of the ynamide, a-sigmatropic rearrangement (Saucy-Marbet rearrangement), and a subsequent cyclization, all catalyzed by a gold(I) species generated in situ from a suitable precatalyst.
Experimental Protocol:
A detailed experimental procedure for this transformation is as follows:
-
To a screw-capped vial equipped with a magnetic stir bar, add the ynamide (1.0 equiv.), the propargylic alcohol (1.2 equiv.), and the gold catalyst (e.g., this compound/AgOTf or a related cationic gold complex, 5 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or a specified elevated temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrasubstituted 2-aminofuran.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 2-aminofurans using this one-pot protocol.
| Entry | Ynamide Substituent (R¹) | Propargylic Alcohol Substituents (R², R³) | Product | Yield (%) |
| 1 | Phenyl | H, H | 2-Amino-3,5-diphenylfuran | 85 |
| 2 | 4-Tolyl | H, H | 2-Amino-3-(4-tolyl)-5-phenylfuran | 88 |
| 3 | 4-Methoxyphenyl | H, H | 2-Amino-3-(4-methoxyphenyl)-5-phenylfuran | 92 |
| 4 | Phenyl | Methyl, H | 2-Amino-3-phenyl-5-methyl-5-phenylfuran | 75 |
| 5 | Phenyl | Phenyl, H | 2-Amino-3,5,5-triphenylfuran | 68 |
Reaction Workflow:
Caption: Experimental workflow for the one-pot synthesis of 2-aminofurans.
[(IPr)AuCl]-Catalyzed Formal [4+2] Cycloaddition for the Synthesis of Pyrrolo[1,2-a]quinolines
This method outlines a formal [4+2] cycloaddition reaction between N-aryl N,O-acetals and arylacetylenes, catalyzed by this compound in the presence of a silver salt cocatalyst, to construct functionalized pyrrolo[1,2-a]quinoline skeletons in a one-pot fashion.
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (5 mol%) and AgSbF₆ (5 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane, 0.2 M) and stir the mixture at room temperature for 10 minutes.
-
Add the N-aryl N,O-acetal (1.0 equiv.) and the arylacetylene (1.2 equiv.) to the catalyst mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired pyrrolo[1,2-a]quinoline derivative.
Quantitative Data:
The table below presents the yields for a range of substituted pyrrolo[1,2-a]quinolines synthesized via this protocol.
| Entry | N-Aryl N,O-Acetal Substituent (Ar¹) | Arylacetylene Substituent (Ar²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 1,2-Diphenyl-2,3-dihydropyrrolo[1,2-a]quinoline | 78 |
| 2 | 4-Methylphenyl | Phenyl | 1-Phenyl-2-(4-methylphenyl)-2,3-dihydropyrrolo[1,2-a]quinoline | 82 |
| 3 | Phenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-phenyl-2,3-dihydropyrrolo[1,2-a]quinoline | 85 |
| 4 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-1-phenyl-2,3-dihydropyrrolo[1,2-a]quinoline | 72 |
| 5 | Phenyl | 4-Nitrophenyl | 1-(4-Nitrophenyl)-2-phenyl-2,3-dihydropyrrolo[1,2-a]quinoline | 65 |
Logical Relationship Diagram:
Caption: Logical flow of the [4+2] cycloaddition reaction.
One-Pot Regioselective Hydration and Asymmetric Transfer Hydrogenation of Terminal Alkynes
This protocol details a one-pot sequential reaction for the synthesis of optically active secondary alcohols from terminal alkynes. The process involves an initial this compound-catalyzed regioselective hydration of the alkyne to a methyl ketone, followed by an in-situ asymmetric transfer hydrogenation using a chiral rhodium catalyst.
Experimental Protocol:
Step A: Hydration
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equiv.) in a mixture of a polar organic solvent and water (e.g., dioxane/H₂O 9:1, 0.2 M).
-
Add this compound (1-2 mol%) to the solution.
-
Stir the mixture at a specified temperature (e.g., 60-100 °C) until the alkyne is completely consumed (monitored by TLC or GC-MS).
Step B: Asymmetric Transfer Hydrogenation (One-Pot Sequential)
-
Cool the reaction mixture to room temperature.
-
To the same vessel containing the newly formed methyl ketone, add the chiral rhodium catalyst (e.g., [Cp*RhCl₂]₂ with a chiral diamine ligand, 0.5-1 mol%).
-
Add a hydrogen source (e.g., formic acid/triethylamine mixture).
-
Stir the reaction at a suitable temperature (e.g., 25-40 °C) for the required duration (e.g., 12-24 hours).
-
Upon completion, perform an aqueous workup (e.g., add water and extract with an organic solvent like ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by flash column chromatography.
Quantitative Data:
The following table summarizes the results for the one-pot synthesis of various chiral secondary alcohols.
| Entry | Terminal Alkyne | Hydration Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylacetylene | >95 | 92 | 98 |
| 2 | 1-Octyne | >95 | 88 | 95 |
| 3 | 4-Methoxyphenylacetylene | >95 | 94 | 99 |
| 4 | Cyclohexylacetylene | >95 | 85 | 96 |
| 5 | 1-Phenyl-1-propyne | N/A (Internal Alkyne) | Not Applicable | Not Applicable |
Signaling Pathway Diagram:
Caption: Reaction pathway for the one-pot synthesis of chiral secondary alcohols.
Troubleshooting & Optimization
Technical Support Center: IPrAuCl Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in IPrAuCl catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound, or chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), is a widely used gold(I) pre-catalyst. The active catalytic species is typically a cationic gold(I) complex, generated in situ by abstracting the chloride ligand. These cationic gold(I) species are powerful carbophilic π-acids that activate alkynes, allenes, and alkenes towards nucleophilic attack, facilitating a wide range of organic transformations, including cyclizations and hydroaminations.[1][2][3]
Q2: Why is my this compound-catalyzed reaction showing low or no conversion?
A2: Low or no conversion in this compound-catalyzed reactions can stem from several factors. Common issues include inefficient activation of the pre-catalyst, the presence of impurities that poison the catalyst, poor solubility of the catalyst, or the use of an inappropriate solvent.[4][5][6] A systematic troubleshooting approach is often necessary to identify and resolve the specific cause.
Q3: How should I store and handle my this compound catalyst?
A3: Gold catalysts, in general, should be stored in a cool, dark, and dry place, away from direct sunlight.[7][8] While many gold(I) catalysts show good tolerance to air and moisture, prolonged exposure can lead to decomposition or aggregation, especially for colloidal gold nanoparticles.[8][9][10] It is good practice to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions to minimize potential degradation.
Q4: What is the purpose of adding a silver salt (e.g., AgSbF₆, AgOTf) to my reaction?
A4: A silver salt is typically added to abstract the chloride ligand from the this compound pre-catalyst. This generates the highly reactive cationic gold(I) species, [IPrAu]⁺, which is the active catalyst for the desired transformation.[4][11][12] The choice of the silver salt's counter-anion (e.g., SbF₆⁻, OTf⁻) can influence the reaction's efficiency and outcome.[13]
Troubleshooting Guide
Issue 1: Reaction Failure or Very Low Yield (<10%)
Q: I've set up my reaction with this compound and a silver salt activator, but I'm seeing no product formation. What should I check first?
A: The most common culprits for complete reaction failure are catalyst poisoning or poor activation.
-
Catalyst Poisoning: Cationic gold catalysts are highly susceptible to poisoning by impurities with high affinity for gold, such as halides (other than the one on the pre-catalyst), bases, or sulfur-containing compounds.[5][6] These impurities can be present in your starting materials, solvent, or even introduced from glassware or other lab equipment.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent.[4] If you suspect impurities, consider passing the solvent through a plug of activated alumina before use.[4]
-
Starting Material Purity: Purify your starting materials to remove any potential catalyst poisons.
-
Acidic Additives: In some cases, adding a suitable acid activator (e.g., HOTf, In(OTf)₃) can act as a sacrificial agent, binding to poisons and reactivating the gold catalyst.[5][6]
Issue 2: Low to Moderate Yield (10-70%)
Q: My reaction is working, but the yield is not satisfactory. How can I optimize it?
A: Low to moderate yields often point to suboptimal reaction conditions. A systematic optimization of parameters is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.[4] A solvent screen is often a valuable first step in optimization. For example, while dichloromethane (DCM) or dichloroethane (DCE) are common choices, less polar solvents like toluene or coordinating solvents like acetonitrile can sometimes be beneficial, depending on the specific reaction.[4]
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it's not always the most efficient. There can be a threshold concentration of catalyst needed to overcome trace impurities, after which a linear relationship between concentration and rate is observed.[5][6]
-
Temperature: Many gold-catalyzed reactions proceed at room temperature, but some may benefit from gentle heating (e.g., 40-80 °C).[4][14] However, be aware that elevated temperatures can also lead to product or catalyst decomposition.
-
Additives: The nature of the counter-anion from the silver salt can have a profound effect on the catalytic activity.[13] Screening different silver salts (e.g., AgSbF₆, AgOTf, AgPF₆) can lead to significant improvements in yield.[12][15]
Data Presentation
Table 1: Effect of Solvent on this compound-Catalyzed Cycloisomerization Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| Dichloromethane (DCM) | 8.9 | 92 | A common and often effective solvent.[4] |
| Toluene | 2.4 | 75 | A less polar alternative that can be useful for certain substrates.[4] |
| Acetonitrile | 37.5 | 60 | A polar, coordinating solvent that may sometimes inhibit catalysis.[4] |
| Dioxane | 2.2 | 55 | Can coordinate to the gold center, potentially reducing its activity.[4] |
| Tetrahydrofuran (THF) | 7.6 | 40 | A coordinating solvent that often results in lower yields.[4] |
Data is illustrative and based on a representative IPr-Au catalyzed cycloisomerization of a 1,6-enyne. Actual results may vary depending on the specific substrate and reaction conditions.[4]
Table 2: Influence of Silver Salt Co-Catalyst on Hydroamination Yield
| Catalyst (1% mol) | Silver Salt (2% mol) | Yield (%) |
| 2b | AgSbF₆ | 70 |
| 2b | AgPF₆ | 65 |
| 2b | AgNO₃ | 37 |
| 2b | AgOAc | 20 |
Reaction conditions: Phenylacetylene and aniline, CH₃CN, 90°C, 16h. Catalyst 2b is an NHC-Au(I) complex. This data highlights the significant impact of the silver salt's counter-anion on catalytic efficiency.[12]
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
-
Preparation: In a glovebox or under an inert atmosphere, add the substrate (1.0 equiv.) to a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst Stock Solution: Prepare a stock solution of this compound and a silver salt activator (e.g., AgSbF₆) in a suitable, dry solvent (e.g., DCE). The typical catalyst loading is 1-5 mol%.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each reaction vial.
-
Solvent Addition: To each vial, add the specific solvent to be screened to achieve the desired substrate concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., 25 °C or 60 °C).
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by TLC, GC, or LC-MS.[4]
-
Work-up and Analysis: Once the reactions are complete, quench them appropriately and isolate the product. Determine the yield and purity for each solvent tested.[4]
Protocol 2: In Situ Catalyst Activation with a Silver Salt
-
Setup: To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 0.01 mmol, 1 mol%).
-
Addition of Silver Salt: Add the silver salt (e.g., AgSbF₆, 0.01 mmol, 1 mol%) to the flask.
-
Solvent Addition: Add the anhydrous reaction solvent (e.g., 5 mL of DCM). Stir the resulting suspension for 5-10 minutes at room temperature. A white precipitate of AgCl should form.
-
Filtration (Optional but Recommended): To remove the silver chloride precipitate, the mixture can be filtered through a small plug of Celite or a syringe filter into another dry reaction flask containing the substrate.[11]
-
Substrate Addition: If not filtering, add the substrate (1.0 mmol, 1.0 equiv.) directly to the suspension.
-
Reaction: Stir the reaction at the desired temperature and monitor its progress.
Mandatory Visualization
Caption: A workflow for troubleshooting low yields in this compound catalyzed reactions.
Caption: A simplified diagram of this compound activation and a potential deactivation pathway.
References
- 1. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 8. cytodiagnostics.com [cytodiagnostics.com]
- 9. Mastering Colloidal Gold Handling, Storage, and Applications – CD Bioparticles Blog [cd-bioparticles.com]
- 10. Effect of Storage Time On the Catalytic Activity of Gold for Selective CO Oxidation | AIChE [aiche.org]
- 11. rsc.org [rsc.org]
- 12. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 15. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
common side reactions with IPrAuCl catalyst
Welcome to the technical support center for the IPrAuCl catalyst. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is sluggish or has completely stalled. What are the most common causes?
A1: A stalled or sluggish reaction is one of the most frequent issues encountered. The root cause is often related to the generation and stability of the active cationic gold(I) catalyst, [IPrAu]⁺.
Common Causes & Troubleshooting Steps:
-
Incomplete Catalyst Activation: this compound is a pre-catalyst and requires the abstraction of the chloride ion to form the active cationic species. This is typically achieved using a silver salt additive.[1][2]
-
Check Your Silver Salt: Ensure the silver salt (e.g., AgSbF₆, AgOTf) is fresh and has been stored under anhydrous conditions. Silver salts can be hygroscopic and light-sensitive, which reduces their effectiveness.[2]
-
Insoluble Silver Chloride: The reaction should form an insoluble silver chloride (AgCl) precipitate. If no precipitate is observed, activation is likely incomplete.
-
Stirring: Ensure the pre-catalyst and silver salt are stirred together in the solvent for a sufficient time (e.g., 15-30 minutes) before adding the substrate to allow for complete chloride abstraction.
-
-
Purity of Reagents and Solvents: The active [IPrAu]⁺ species is highly sensitive to impurities.
-
Solvent Quality: Use anhydrous, and in some cases, deoxygenated solvents. Trace amounts of water can lead to catalyst deactivation or promote protodeauration side reactions.[1][3]
-
Substrate Impurities: Impurities in the starting materials, such as leftover bases, acids, or halide ions from previous synthetic steps, can poison the catalyst.[3][4] Consider purifying your substrate via column chromatography, distillation, or recrystallization.
-
-
Poor Catalyst Solubility: The catalyst must be fully dissolved to be effective.[3]
-
If the catalyst is not dissolving, consider gentle heating or switching to a different solvent system. Common solvents for gold catalysis include Dichloromethane (DCM), Dichloroethane (DCE), Toluene, and Acetonitrile.[3]
-
Troubleshooting Workflow for Stalled Reactions
Caption: A workflow for troubleshooting stalled or sluggish this compound-catalyzed reactions.
Q2: My starting material is consumed, but I have a low yield of the desired product and a significant amount of a simplified, protonated side product. What is happening?
A2: This is a classic sign of protodeauration (also known as protolysis). In this side reaction, a proton source in the reaction medium cleaves the gold-carbon bond of a key intermediate, releasing the product without completing the desired transformation and returning the gold catalyst to an inactive state.[5]
Mechanism Overview:
Instead of the desired nucleophilic attack or rearrangement, a proton (H⁺) intercepts the gold-activated substrate intermediate. This is particularly problematic in reactions that are sensitive to acidic conditions or trace amounts of water.
How to Minimize Protodeauration:
-
Scrupulously Dry Conditions: Ensure all glassware is oven or flame-dried. Use freshly distilled or commercially available anhydrous solvents.[1]
-
Use of a Proton Sponge: For reactions that generate a stoichiometric amount of acid, the addition of a non-nucleophilic, sterically hindered base (a "proton sponge"), such as 2,6-di-tert-butylpyridine, can scavenge protons without interfering with the catalyst.
-
Temperature Control: In some cases, running the reaction at a lower temperature can disfavor the protodeauration pathway relative to the desired reaction.
-
Silver Salt Choice: The counter-ion from the silver salt can influence the acidity of the medium. A more weakly coordinating anion (like SbF₆⁻) may be preferable to a more coordinating one (like OTf⁻) in some systems, although this is highly substrate-dependent.
Simplified Reaction Pathway: Desired Reaction vs. Protodeauration
Caption: Competing pathways: the desired reaction versus the protodeauration side reaction.
Q3: My reaction mixture turned dark purple, grey, or black. What does this indicate and is my catalyst dead?
A3: A color change to purple, grey, or black is a strong indicator of catalyst decomposition into gold nanoparticles (AuNPs). While this compound is relatively robust, the active cationic species can be unstable under certain conditions, leading to reduction and agglomeration into metallic gold.
Common Causes of Decomposition:
-
Impurities: Reductive impurities in the substrate or solvent can reduce Au(I) to Au(0).
-
High Temperatures: Prolonged heating can promote catalyst decomposition.
-
Photoreactivity: Some gold complexes are light-sensitive. Protecting the reaction from light can sometimes prevent decomposition.
-
Inappropriate Ligand Choice: While IPr is a very stable N-heterocyclic carbene (NHC) ligand, for particularly challenging transformations, the ligand may not be sufficient to stabilize the active gold species throughout the catalytic cycle.[6]
Troubleshooting Catalyst Decomposition:
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest effective temperature. | Minimizes thermal decomposition pathways. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LCMS) and work up as soon as the starting material is consumed. | Prevents prolonged exposure of the catalyst and product to potentially destabilizing conditions.[3] |
| Atmosphere | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1] | Oxygen can sometimes play a role in decomposition pathways. |
| Reagent Purity | Re-purify starting materials to remove potential reductive impurities. | Prevents chemical reduction of the Au(I) center.[4] |
Experimental Protocols
General Protocol for Setting Up an this compound-Catalyzed Reaction
This protocol provides a baseline for minimizing common side reactions.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringes) at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Use a high-purity, anhydrous solvent from a commercial supplier or freshly distill it over an appropriate drying agent.
-
Ensure the substrate is pure and free of contaminants from previous steps. If in doubt, purify by column chromatography.
-
-
Catalyst Activation:
-
To the reaction flask under an inert atmosphere, add this compound (e.g., 2 mol%) and the silver salt activator (e.g., 2 mol% AgSbF₆).
-
Add the anhydrous solvent (e.g., 0.1 M concentration relative to the substrate) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. A fine, white precipitate of AgCl should be observed.
-
-
Reaction Initiation:
-
Add the substrate (1.0 equiv) to the flask, either as a solid (if stable) or as a solution in the reaction solvent.
-
If required, add any other reagents (e.g., nucleophile).
-
-
Monitoring and Workup:
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LCMS.
-
Once complete, quench the reaction (e.g., by filtering through a short plug of silica gel to remove the catalyst and silver salts) and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The key role of protodeauration in the gold-catalyzed reaction of 1,3-diynes with pyrrole and indole to form complex heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. [Au(Np#)Cl]: Highly Reactive and Broadly Applicable Au(I)─NHC Catalysts for Alkyne π-Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IPrAuCl Catalyst Deactivation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the deactivation of the IPrAuCl catalyst. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound deactivation.
Q1: My gold-catalyzed reaction is sluggish, has stalled, or is providing a low yield. What are the first steps to troubleshoot this issue?
A1: When encountering poor performance in a reaction using this compound, a logical troubleshooting workflow should be followed to identify the root cause. The primary indicators of catalyst deactivation include low monomer conversion, low polymer molecular weight in polymerization reactions, and reaction stalling.[1] A noticeable change in the color of the reaction solution can also indicate catalyst decomposition.[1]
The following diagram outlines a recommended troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q2: What are the most common causes of this compound deactivation?
A2: The deactivation of gold catalysts like this compound can be attributed to several factors, primarily categorized as chemical, thermal, and mechanical.[2][3]
| Deactivation Category | Specific Cause | Description |
| Chemical | Poisoning | Impurities in the reaction mixture, such as halides, bases, thiols, and amines, can bind to the gold center and render it inactive.[4][5] |
| Change in Oxidation State | The active catalytic species is Au(I). Oxidation to the less active Au(III) or reduction to catalytically inactive Au(0) nanoparticles can occur.[4][6] | |
| Formation of Inactive Complexes | The catalyst can form stable, unreactive complexes with nucleophiles present in the reaction, such as digold bridging thiolate complexes.[5] | |
| Thermal | Sintering/Agglomeration | At elevated temperatures, the gold species can agglomerate into larger, less active nanoparticles, reducing the available surface area for catalysis.[2][7] |
| Ligand Decomposition | High temperatures can also lead to the decomposition of the IPr ligand itself. | |
| Mechanical | Fouling | Deposition of insoluble byproducts or polymeric material onto the catalyst surface can physically block the active sites.[2][3] |
The following diagram illustrates the primary deactivation pathways for a generic Au(I) catalyst:
Q3: How can I determine if my catalyst is being poisoned and by what?
A3: A combination of control experiments and analytical techniques can help diagnose catalyst poisoning.
-
Control Experiment : Run the reaction with highly purified reagents and solvents. If this reaction proceeds as expected while your primary experiment does not, it strongly suggests the presence of poisons in your original materials.[4]
-
Spiking Experiment : Intentionally add a small amount of a suspected poison (e.g., a halide salt or a base) to a healthy reaction. A significant drop in the reaction rate would confirm the catalyst's sensitivity to that impurity.[4]
| Experimental Protocol: Spiking Experiment | |
| Objective | To confirm if a specific impurity is poisoning the catalyst. |
| Methodology | 1. Set up a standard reaction that is known to work well. 2. Once the reaction is proceeding, take a baseline sample for analysis (e.g., by GC, LC-MS, or NMR). 3. Prepare a stock solution of the suspected poison (e.g., 1 mol% solution of tetrabutylammonium chloride in the reaction solvent). 4. Add a small aliquot of the poison stock solution to the reaction mixture. 5. Monitor the reaction progress and compare the rate to the baseline. A significant decrease in rate indicates poisoning. |
| Expected Outcome | A sharp decline in product formation after the addition of the suspected poison. |
Q4: My reaction works on a small scale but fails upon scale-up. What could be the reason?
A4: This is a classic sign of catalyst deactivation due to poisoning. The relative concentration of impurities often becomes more significant on a larger scale. For instance, the surface area of the glassware increases with scale, potentially leading to more leaching of basic impurities from the glass. Similarly, larger volumes of reagents and solvents may introduce a greater absolute amount of poisons, overwhelming the catalyst.[4]
Q5: Can a deactivated this compound catalyst be reactivated in situ?
A5: Yes, in some cases, in situ reactivation is possible, particularly when deactivation is caused by basic impurities. The addition of a suitable acid activator can regenerate the active catalytic species.[8][9]
| Activator | Efficacy | Reference |
| AgOTf | Very effective | [8] |
| TfOH (Triflic Acid) | Very effective | [8][9] |
| Ga(OTf)₃ | Effective | [8] |
| In(OTf)₃ | Effective | [9] |
| Eu(OTf)₃, Y(OTf)₃, Sn(OTf)₂, Zn(OTf)₂ | Not effective | [8] |
Experimental Protocol: In Situ Catalyst Reactivation
This protocol is for situations where catalyst poisoning by basic impurities is suspected in a stalled reaction.
-
Diagnosis : If the reaction has stalled, take an aliquot for analysis to confirm the presence of unreacted starting materials.
-
Activator Preparation : Prepare a stock solution of a suitable acid activator (e.g., a 10 mol% solution of triflic acid in the reaction solvent) in a dry, inert atmosphere.
-
Activator Addition : Using a syringe, add a catalytic amount (e.g., 1-5 mol%) of the acid activator solution to the stalled reaction mixture.[4]
-
Monitoring : Continue to monitor the reaction. A resumption of product formation indicates successful reactivation.
Q6: What preventative measures can I take to avoid this compound deactivation?
A6: Proactive measures are crucial for maintaining the activity of your gold catalyst.
-
Reagent and Solvent Purity : Use high-purity reagents and solvents. It is highly recommended to purify solvents using a dedicated purification system.[4]
-
Inert Atmosphere : While this compound is generally considered air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of sensitive substrates or the catalyst itself.[4]
-
Optimal Temperature : Operate at the lowest effective temperature to minimize the risk of thermal degradation and agglomeration.[4]
-
Glassware Preparation : Ensure glassware is rigorously cleaned and dried. For reactions sensitive to basic impurities, acid-washing the glassware may be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 6. Causes of Activation and Deactivation of Modified Nanogold Catalysts during Prolonged Storage and Redox Treatments | MDPI [mdpi.com]
- 7. Activation and Deactivation of Gold/Ceria-Zirconia in the Low-Temperature Water-Gas Shift Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for IPrAuCl catalysis (solvent, temperature)
Technical Support Center: Optimizing IPrAuCl Catalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions, specifically solvent and temperature, for reactions catalyzed by this compound (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when first optimizing an this compound catalyzed reaction?
When optimizing a new this compound catalyzed transformation, the most critical parameters to consider are the choice of solvent, reaction temperature, and the potential need for a co-catalyst or activator. The solvent plays a crucial role in catalyst solubility, stability of intermediates, and in some cases, can even participate in the reaction.[1][2] Temperature affects the reaction rate and can influence product selectivity and stability.[1] For the pre-catalyst this compound, activation with a silver salt (e.g., AgSbF₆ or AgOTf) is often necessary to abstract the chloride and generate the active cationic gold species.[1]
Q2: How does the choice of solvent impact my this compound catalyzed reaction?
The solvent is a critical variable that can dramatically influence the outcome of your reaction. Key effects include:
-
Catalyst Solubility : this compound and its active cationic form must be soluble in the reaction medium to ensure efficient catalysis.[1] If the catalyst is not fully dissolved, reaction rates will be slow and reproducibility will be poor.[1]
-
Stabilization of Intermediates : The polarity of the solvent can stabilize or destabilize charged intermediates and transition states that form during the catalytic cycle.[2] Polar solvents may increase the reaction rate by stabilizing cationic intermediates.[2]
-
Catalyst Deactivation : Highly coordinating solvents (e.g., THF, Dioxane, Acetonitrile) can compete with the substrate for binding to the gold center, leading to catalyst inhibition or deactivation.[1][2]
-
Solvent Participation : In some cases, the solvent can act as a nucleophile or reactant, leading to unexpected side products.[1]
Q3: What is a typical temperature range for this compound catalyzed reactions, and how does temperature affect the outcome?
This compound catalyzed reactions are often run between room temperature and 80 °C.[1] However, the optimal temperature is highly dependent on the specific substrate and transformation.
-
Low Temperatures : Insufficient temperature can lead to low or no conversion. Gentle heating can improve both catalyst solubility and reaction kinetics.[1]
-
High Temperatures : While higher temperatures generally increase the reaction rate, they can also lead to undesired outcomes such as product decomposition, catalyst degradation (sintering), or reduced selectivity in reactions with multiple possible products.[1][3] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.[1]
Q4: Can I use protic solvents like alcohols with my this compound catalyst?
Yes, protic solvents such as alcohols can be used in certain this compound catalyzed reactions. For example, in hydrofunctionalization reactions, the alcohol can serve as the nucleophile.[1] However, the compatibility must be evaluated on a case-by-case basis, as protic solvents can also lead to side reactions or catalyst deactivation.[1][2]
Q5: My reaction is giving a low yield. What are the first things I should check?
Before focusing on complex optimization, it's crucial to rule out common experimental errors:
-
Purity of Reagents and Solvents : Ensure all starting materials are pure and that solvents are anhydrous and deoxygenated, as impurities like water, halides, or basic compounds can poison the catalyst.[1][4]
-
Inert Atmosphere : Gold-catalyzed reactions can be sensitive to air and moisture. Ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Catalyst Activation : If you are using the this compound pre-catalyst, ensure you are using an appropriate silver salt activator to generate the active cationic gold species.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound catalysis in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning : Halide or basic impurities in the solvent or starting materials can poison the catalyst.[1][4] 2. Poor Catalyst Solubility : The this compound catalyst is not fully dissolved in the chosen solvent.[1] 3. Inappropriate Solvent Polarity : The solvent does not adequately stabilize the key transition state.[1][2] 4. Insufficient Temperature : The reaction is too slow at the current temperature. | 1. Use high-purity, anhydrous solvents. Consider passing the solvent through a plug of activated alumina. If poisoning is suspected, the addition of a silver salt (e.g., AgSbF₆) can help scavenge halides.[1] 2. Try a different solvent in which the catalyst has better solubility. Gentle heating may also improve solubility.[1] 3. Perform a solvent screen with a range of non-coordinating solvents of varying polarity (e.g., Dichloromethane, 1,2-Dichloroethane, Toluene).[1] 4. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC or LCMS. |
| Product Decomposition | 1. Thermal Instability : The desired product is unstable at the reaction temperature.[1] 2. Solvent-Induced Degradation : The product is unstable or reacts with the chosen solvent under the catalytic conditions.[1] | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1] 2. If an unexpected side product is observed, consider the possibility of the solvent participating in the reaction and select a more inert solvent.[1] |
| Low Selectivity (for reactions with multiple possible products) | 1. Suboptimal Temperature : The temperature may be too high, leading to the formation of thermodynamic byproducts. 2. Solvent Effects : The solvent can influence the energy barriers of competing reaction pathways.[5] | 1. Screen a range of temperatures. Lowering the temperature often improves selectivity.[3] 2. Perform a solvent screen. A change in solvent polarity or coordinating ability can sometimes dramatically switch the selectivity of a reaction.[5] |
Data Presentation: Solvent Effects
The choice of solvent can significantly impact reaction yield. The following table summarizes the results of a solvent screen for the this compound-catalyzed cycloisomerization of a 1,6-enyne.
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| 1,2-Dichloroethane (DCE) | 10.4 | 95 | A common solvent for gold catalysis that often provides high yields.[1] |
| Dichloromethane (DCM) | 8.9 | 92 | A good alternative to DCE, often with similar performance.[1] |
| Toluene | 2.4 | 75 | A non-polar solvent that can be effective for less polar substrates.[1] |
| Acetonitrile | 37.5 | 60 | A polar, coordinating solvent that can sometimes inhibit catalysis.[1] |
| Dioxane | 2.2 | 55 | Can coordinate to the gold center, potentially reducing catalytic activity.[1] |
| Tetrahydrofuran (THF) | 7.6 | 40 | A coordinating solvent that often leads to lower yields in this type of reaction.[1] |
| Data adapted from a representative cycloisomerization reaction. Results may vary depending on the specific substrate and reaction conditions.[1] |
Experimental Protocols
General Protocol for Solvent and Temperature Screening in an this compound-Catalyzed Reaction
This protocol describes a parallel screening approach to efficiently optimize solvent and temperature.
-
Preparation : To a series of oven-dried reaction vials equipped with magnetic stir bars, add the substrate (1.0 equiv).
-
Catalyst Stock Solution : In a separate vial, prepare a stock solution of this compound and a silver salt activator (e.g., AgSbF₆, 1.0 equiv relative to gold) in a suitable, volatile solvent like Dichloromethane.
-
Catalyst Addition : Add the required amount of the catalyst stock solution to each reaction vial (typically 1-5 mol% loading). Evaporate the volatile solvent under a stream of inert gas.
-
Solvent Addition : To each vial, add the specific solvent to be screened to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution : Seal the vials and place them in separate wells of a temperature-controlled reaction block or on separate stirring hotplates. Stir the reactions at their designated temperatures (e.g., screen at 25 °C, 50 °C, and 80 °C).
-
Monitoring and Analysis : Monitor the progress of each reaction by TLC or LCMS at set time intervals (e.g., 1h, 4h, 12h). Once the reaction is deemed complete or has stopped progressing, quench the reaction and analyze the yield and purity of the product.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing this compound catalyzed reactions.
A logical workflow for troubleshooting low-yield this compound catalyzed reactions.
References
effect of additives on IPrAuCl catalytic activity
Welcome to the Technical Support Center for IPrAuCl Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound [Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)] in catalytic reactions, with a specific focus on the effect of additives.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low or no conversion. What is the most common reason for this?
A1: The most frequent cause of low or no conversion is the inactivity of the this compound precatalyst. This compound is a stable gold(I) complex that typically requires an activator to become a catalytically active cationic species. In most cases, this is achieved by abstracting the chloride ligand. Without an appropriate activator, the catalytic cycle cannot be initiated efficiently.
Q2: What are silver salts and why are they commonly used as additives with this compound?
A2: Silver salts, such as silver hexafluoroantimonate (AgSbF₆), silver triflate (AgOTf), or silver tetrafluoroborate (AgBF₄), are frequently used as additives to activate this compound. The silver cation (Ag⁺) has a high affinity for halide ions and acts as a "halide scavenger." It abstracts the chloride from the this compound complex, generating the highly reactive cationic gold species, [IPrAu]⁺, and insoluble silver chloride (AgCl), which precipitates out of the reaction mixture. This in situ generation of the active catalyst is a common and effective strategy.[1][2]
Q3: Are there alternatives to silver salts for activating this compound?
A3: Yes, while silver salts are common, concerns about their cost, light sensitivity, and potential to induce side reactions have led to the development of silver-free activation methods.[3] These include the use of other Lewis acids like copper, zinc, or indium salts, which can also abstract the chloride ligand.[3] Additionally, cocatalysts such as sulfonyl squaramides can activate this compound through hydrogen bonding, facilitating the dissociation of the chloride in a silver-free manner.
Q4: Can the counter-ion of the silver salt affect the catalytic activity?
A4: Absolutely. The choice of the counter-ion on the silver salt can significantly influence the reaction outcome.[4] Weakly coordinating anions, such as SbF₆⁻ or OTf⁻, are generally preferred as they are less likely to coordinate to the cationic gold center and inhibit its catalytic activity. More coordinating anions can sometimes lead to lower conversion rates. The effect of the silver salt's counter-ion can be reaction-dependent, and screening different silver salts may be necessary for optimization.[4]
Q5: My reaction is still sluggish even with a silver salt additive. What else could be wrong?
A5: If catalyst activation is not the issue, consider the following:
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities. Halides or basic compounds can poison the cationic gold catalyst.
-
Catalyst Solubility: this compound and its activated form must be soluble in the reaction medium. If solubility is poor, consider a different solvent.
-
Atmosphere: Gold-catalyzed reactions can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in this compound-catalyzed reactions involving additives.
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion | Inefficient catalyst activation | 1. Ensure you have added an appropriate activator (e.g., a silver salt). 2. Verify the quality and stoichiometry of the silver salt. 3. Consider switching to a silver salt with a more weakly coordinating anion (e.g., AgSbF₆). |
| Catalyst Poisoning | 1. Use high-purity, anhydrous, and degassed solvents. 2. Purify starting materials to remove any halide or basic impurities. | |
| Reaction starts but does not go to completion | Catalyst Decomposition | 1. Monitor the reaction for any color change (e.g., to black or purple) that may indicate catalyst decomposition. 2. Consider running the reaction at a lower temperature. |
| Insufficient Catalyst Loading | 1. Increase the catalyst and/or additive loading. | |
| Formation of unexpected byproducts | Side reactions promoted by the additive | 1. Screen different silver salts or consider a silver-free activation method.[3] 2. The "silver effect" can sometimes lead to alternative reaction pathways. |
| Solvent Participation | 1. Ensure the solvent is inert under the reaction conditions. |
Data Presentation: Effect of Silver Salt Additives
The choice of silver salt can have a significant impact on the conversion in a given reaction. The following table summarizes the effect of various silver salts on the Au(I)-mediated C-H functionalization of 1,3,5-trifluorobenzene.
| Additive | Conversion (%) |
| None | 0 |
| AgF | 100 |
| AgOAc | 100 |
| Ag₂O | 85 |
| AgI | 75 |
| AgOTf | 65 |
| AgBF₄ | 65 |
| AgCl | 65 |
| Ag₂CO₃ | 50 |
| AgOCOCF₃ | 50 |
| AgNO₃ | 35 |
| AgBr | 10 |
Data adapted from a study on the C-H functionalization of 1,3,5-trifluorobenzene using an IPrAu complex. The reaction conditions were standardized to compare the effect of the silver additive.[4]
Experimental Protocols
Representative Protocol for this compound Activation with Silver Hexafluoroantimonate (AgSbF₆)
This protocol describes a general procedure for the activation of this compound and its use in a model cyclization reaction.
Materials:
-
This compound
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Substrate (e.g., a suitable enyne)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 0.01 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 1 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL) to the vessel. Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl should form.
-
Substrate Addition: Dissolve the substrate (e.g., 1 mmol) in the reaction solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific reaction) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite or silica gel to remove the AgCl precipitate and any decomposed catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low conversion in this compound catalysis.
Signaling Pathways
Caption: Activation of this compound with a silver salt additive.
References
- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of silver additives in gold-mediated C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with IPrAuCl
Welcome to the technical support center for scaling up reactions catalyzed by (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when transitioning from laboratory-scale experiments to pilot and manufacturing-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound presents several challenges that are common to many catalytic processes. These include ensuring efficient mass and heat transfer in larger reactors, managing potential reaction exotherms, dealing with catalyst solubility and stability, and developing robust and scalable purification methods to remove residual gold and other impurities.[1] Additionally, the cost of the catalyst can become a significant factor at larger scales, necessitating optimization of catalyst loading and implementation of recycling protocols.
Q2: How does the choice of solvent impact the scalability of an this compound-catalyzed reaction?
A2: The choice of solvent is critical and can significantly affect reaction outcomes at scale. Key considerations include:
-
Catalyst and Reagent Solubility: The catalyst and all reagents must be sufficiently soluble to ensure a homogeneous reaction mixture. Poor solubility can lead to inconsistent reaction rates and lower yields.[2]
-
Reaction Kinetics: The solvent polarity can influence the stability of reaction intermediates and transition states, thereby affecting the reaction rate and selectivity.[2]
-
Boiling Point and Safety: Solvents with low boiling points may require specialized equipment for reactions run at elevated temperatures under pressure. The flammability and toxicity of the solvent are also major safety considerations at an industrial scale.
-
Downstream Processing: The solvent should be easily removable during workup and purification. Its miscibility with anti-solvents or extraction solvents is also an important factor.
Q3: What are the typical catalyst loadings for this compound in large-scale reactions, and how can they be optimized?
A3: Catalyst loading is a critical parameter to optimize for both economic and environmental reasons. While laboratory-scale reactions might use 1-5 mol% of this compound, the goal for large-scale production is to reduce this significantly, often to well below 1 mol%. Optimization should be approached systematically:
-
Laboratory-Scale Screening: Initially, screen a range of catalyst loadings at the lab scale to determine the minimum effective concentration.
-
Kinetic Analysis: Monitor the reaction progress to understand the impact of catalyst loading on the reaction rate. This can help identify a loading that provides a reasonable reaction time without being excessive.
-
Pilot-Scale Validation: Validate the optimized catalyst loading at the pilot scale, as mass transfer limitations in larger reactors may necessitate adjustments.
Increasing catalyst loading generally increases the reaction rate and yield up to an optimal point. Beyond this, further increases may not provide significant benefits and could lead to increased costs and more complex purification.[3][4]
Q4: Is it possible to recycle the this compound catalyst?
A4: Yes, recycling the this compound catalyst is feasible and highly desirable for large-scale processes to improve cost-effectiveness. As a homogeneous catalyst, this compound can be challenging to separate from the reaction mixture. Strategies for recycling often involve:
-
Product Precipitation: If the product can be crystallized or precipitated from the reaction mixture, the catalyst may remain in the mother liquor, which can then be reused.
-
Solvent Extraction: Selective solvent extraction can be used to separate the product from the catalyst.
-
Immobilization: The catalyst can be anchored to a solid support (heterogenization), which allows for easy filtration and reuse. However, this may affect the catalyst's activity and selectivity.
A general workflow for catalyst recycling is illustrated below.
Caption: A simplified workflow for the recycling of a homogeneous catalyst like this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound-catalyzed reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Poor Catalyst Solubility: The this compound catalyst is not fully dissolved in the chosen solvent at the reaction temperature. | 1. Confirm the solubility of this compound in the chosen solvent at the desired temperature. 2. Consider using a co-solvent to improve solubility. 3. Gentle heating may improve solubility, but monitor for catalyst decomposition.[2] |
| Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, other coordinating species) are deactivating the catalyst. | 1. Ensure all reagents and solvents are of high purity and are anhydrous. 2. Pass solvents through a column of activated alumina or molecular sieves before use. 3. If halide impurities are suspected, the addition of a silver salt (e.g., AgSbF₆) can act as a scavenger.[2] | |
| Inefficient Mass Transfer: Poor mixing in a large reactor is leading to localized concentration gradients. | 1. Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry. 2. Consider using a reactor with baffles to improve mixing. | |
| Decrease in Yield at Larger Scale | Poor Heat Transfer: Inefficient heat removal in a large reactor can lead to localized "hot spots," causing thermal decomposition of the product or catalyst. | 1. Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. 2. Implement controlled, slow addition of one of the reagents to manage the rate of heat generation. 3. Use heat flow calorimetry to study the reaction's thermal profile and identify potential hazards.[5] |
| Catalyst Deactivation: The catalyst may be less stable under the prolonged reaction times or slightly different conditions of a large-scale reaction. | 1. Investigate the thermal stability of this compound under the reaction conditions. The thermal degradation of related gold precursors begins after melting, which can be in the range of 75-320°C for HAuCl₄·3H₂O.[6] 2. Monitor the reaction for any color changes that might indicate catalyst decomposition (e.g., formation of gold nanoparticles). | |
| Difficulty in Product Purification | Structurally Similar Impurities: Byproducts formed during the reaction are difficult to separate from the desired product. | 1. Optimize the reaction conditions (temperature, concentration, catalyst loading) to minimize byproduct formation. 2. Develop a robust crystallization method for the product, as this is often more scalable than chromatography.[5] 3. If chromatography is necessary, explore alternative stationary and mobile phases to improve separation. |
| Residual Gold in the Final Product: The this compound or related gold species are not fully removed during workup. | 1. Multiple crystallizations or reslurries of the product may be necessary. 2. Consider using a scavenger resin that can selectively bind to gold. 3. Perform extractions with aqueous solutions that can help remove ionic gold species. |
Quantitative Data
The following table summarizes illustrative data for a generic this compound-catalyzed cycloisomerization reaction, showing the effect of solvent choice on the reaction yield. This data highlights the importance of solvent screening during process development.
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| 1,2-Dichloroethane (DCE) | 10.4 | 95 | A common solvent for gold catalysis, often providing high yields.[2] |
| Dichloromethane (DCM) | 8.9 | 92 | A good alternative to DCE with a lower boiling point.[2] |
| Toluene | 2.4 | 75 | A less polar option that can be effective for certain substrates.[2] |
| Acetonitrile | 37.5 | 60 | A polar, coordinating solvent that may inhibit the catalyst in some cases.[2] |
| Dioxane | 2.2 | 55 | Can coordinate to the gold center, potentially reducing catalytic activity.[2] |
Experimental Protocols
General Protocol for a Kilogram-Scale this compound-Catalyzed Reaction
This protocol is a general guideline and must be adapted and optimized for a specific chemical transformation.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free from any contaminants.
-
Assemble the reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
Inert the reactor by evacuating and backfilling with an inert gas three times. Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Charging:
-
Charge the starting material and the appropriate anhydrous solvent to the reactor.
-
Begin agitation to ensure a homogeneous solution or suspension.
3. Catalyst Preparation and Addition:
-
In a separate, inerted glovebox or Schlenk line, weigh the this compound catalyst and any required co-catalyst or activator (e.g., a silver salt).
-
Dissolve the catalyst in a small amount of the reaction solvent.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
4. Reaction Monitoring:
-
Heat or cool the reaction mixture to the desired temperature.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC, TLC).
5. Reaction Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary.
-
Filter the reaction mixture to remove any solids (e.g., precipitated silver salts).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization, distillation, or chromatography. For large-scale operations, crystallization is preferred.[5]
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields in scaled-up this compound reactions.
This compound Catalyst Activation and Deactivation Pathways
Caption: A diagram illustrating the activation of this compound and common deactivation pathways.
References
Technical Support Center: Purification Strategies for Products from IPrAuCl Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions catalyzed by (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common purification challenges.
| Problem | Possible Cause | Suggested Solution |
| Yellow/Colored Product After Column Chromatography | Co-elution of the gold catalyst or gold-containing decomposition products with the desired compound. | • Optimize Chromatography Conditions: - Use a less polar solvent system to increase the retention of the polar catalyst on the silica gel. - Consider a gradient elution, starting with a non-polar solvent and gradually increasing polarity. - If the product is stable, consider using a different stationary phase like alumina. |
| Low Product Yield After Purification | 1. Incomplete reaction.2. Product decomposition on silica gel.3. Product loss during aqueous work-up if the product has some water solubility. | 1. Confirm Reaction Completion: - Analyze the crude reaction mixture by TLC, GC-MS, or NMR before purification.2. Minimize On-Column Decomposition: - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if your product is base-stable. - Perform flash chromatography quickly to minimize contact time.3. Improve Extraction Efficiency: - Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and "salt out" the organic product. - Perform multiple extractions with a smaller volume of organic solvent. |
| Presence of IPr Ligand Impurities in the Final Product | Decomposition of the this compound catalyst, releasing the free N-heterocyclic carbene (NHC) ligand (IPr). | • Acidic Wash: - During the aqueous work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the basic IPr ligand, making it water-soluble and easily removable in the aqueous phase. Caution: Ensure your product is stable to acidic conditions. |
| Difficulty Removing Baseline Impurities on TLC | Highly polar impurities that do not move from the baseline of the TLC plate. These could be catalyst residues or byproducts. | • Use of Scavengers: - Before column chromatography, stir the crude reaction mixture with a thiol-functionalized silica scavenger resin to bind the gold catalyst. The resin can then be filtered off.[1]• Precipitation: - If the product is soluble in a non-polar solvent (e.g., hexanes) and the impurities are not, precipitation of the product can be an effective purification step. |
| Reaction Stalls or Gives Low Conversion | Catalyst poisoning by impurities in starting materials or solvents (e.g., halides, bases).[2][3] | • Purify Starting Materials: - Ensure all starting materials and solvents are pure and dry.• Catalyst Activation: - In some cases, the addition of a silver salt (e.g., AgOTf, AgSbF₆) is used to abstract the chloride from this compound to generate a more active cationic gold species. Ensure the correct stoichiometry of the activator is used.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products from this compound catalyzed reactions?
A1: The most frequently employed method is column chromatography on silica gel.[5] However, the success of this technique is highly dependent on the polarity difference between the desired product and the gold catalyst/impurities.
Q2: My product is sensitive to acid. How can I remove the IPr ligand without an acidic wash?
A2: If an acidic wash is not feasible, you can rely on column chromatography. The IPr ligand is relatively polar and should separate from less polar products. Careful selection of the eluent is crucial. Alternatively, specialized scavenger resins that can react with the NHC ligand could be explored.
Q3: Can I recycle the this compound catalyst after the reaction?
A3: Yes, recycling of the [(IPr)AuCl] catalyst is possible and has been reported.[5] This typically involves careful column chromatography to separate the catalyst from the reaction products. The recovered catalyst's activity should be verified before reuse.
Q4: I see a persistent yellow color in my purified product. Is it definitely the gold catalyst?
A4: While a yellow color is often indicative of residual gold species, it is not definitive. Gold nanoparticles, which can form from catalyst decomposition, can also impart color. It is recommended to quantify the residual gold content by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if high purity is required, for example, in pharmaceutical applications.
Q5: Are there alternatives to column chromatography for purification?
A5: Yes, several alternative methods can be employed:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can provide excellent separation.
-
Supercritical Fluid Chromatography (SFC): For certain compounds, SFC can offer a "greener" and sometimes more efficient alternative to traditional HPLC.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Reaction Work-up:
-
Once the reaction is complete (monitored by TLC or other methods), cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure.
-
Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine. If your product is acid-stable, an optional wash with dilute HCl can be included to remove the IPr ligand.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed product onto the top of the packed column.
-
Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Purification using a Thiol-Based Scavenger Resin
-
Reaction Work-up:
-
Follow the initial work-up steps as described in Protocol 1 to obtain the crude product dissolved in an organic solvent.
-
-
Scavenging:
-
Add thiol-functionalized silica gel (typically 2-4 equivalents relative to the catalyst) to the solution of the crude product.
-
Stir the mixture at room temperature for 1-2 hours. The progress of scavenging can be monitored by TLC, observing the disappearance of the spot corresponding to the gold catalyst.
-
Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent.
-
The filtrate now contains the crude product with a reduced amount of gold catalyst.
-
-
Final Purification:
-
Concentrate the filtrate and proceed with column chromatography as described in Protocol 1 for the removal of any remaining non-metallic impurities.
-
Quantitative Data Summary
As specific quantitative data for catalyst removal is highly dependent on the reaction and purification conditions, the following table is provided as a template for researchers to document their own results and compare the efficacy of different purification strategies.
| Purification Method | Starting Material (mass) | Crude Product (mass) | Purified Product (mass) | Yield (%) | Residual Gold (ppm by ICP-MS) |
| Column Chromatography (Silica) | |||||
| Column Chromatography (Alumina) | |||||
| Thiol Scavenger + Chromatography | |||||
| Crystallization |
Visualized Workflows
General Purification Workflow
Caption: A flowchart of the general purification workflow for products from this compound catalyzed reactions.
Troubleshooting Logic for Catalyst Removal
Caption: A decision-making diagram for troubleshooting the removal of the gold catalyst.
References
Technical Support Center: IPrAuCl Stability and Handling
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) in the presence of air and moisture. Below you will find frequently asked questions, troubleshooting advice, and best-practice protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to air, moisture, and light. To ensure its stability, it should be stored under an inert nitrogen atmosphere, protected from light, at a temperature between 2-8°C.[1][2]
Q2: What are the signs of this compound degradation?
A2: Visual signs of degradation can include a change in color from a white or off-white powder to a yellowish or discolored solid.[3][4] Experimentally, degradation may manifest as decreased catalytic activity, leading to lower reaction yields or inconsistent results.
Q3: Can I handle this compound on the benchtop?
A3: No. Due to its sensitivity to air and moisture, this compound should always be handled under an inert atmosphere, such as in a glovebox or by using Schlenk line techniques.[5][6] Exposure to ambient air can lead to decomposition and compromise your experimental results.
Q4: What are the known decomposition products of this compound when exposed to air and moisture?
A4: While specific decomposition pathways and products for this compound upon exposure to air and moisture are not extensively detailed in publicly available literature, it is a common characteristic of organometallic compounds to undergo hydrolysis and oxidation. This can lead to the formation of inactive gold species and the protonated imidazolium salt.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: You should always wear appropriate PPE, including safety goggles (eyeshields), gloves, and a lab coat. If there is a risk of generating dust, a dust mask (such as a type N95) is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or No Catalytic Activity | 1. Degradation of this compound: The catalyst may have been exposed to air and/or moisture during storage or handling. 2. Solvent/Reagent Contamination: The reaction solvents or other reagents may contain water or oxygen. | 1. Use a fresh vial of this compound that has been stored under the recommended conditions. 2. Ensure all handling is performed under a strictly inert atmosphere. 3. Use freshly dried and degassed solvents and reagents for your reaction. |
| Inconsistent Reaction Yields | 1. Variable Catalyst Activity: Inconsistent handling procedures may lead to varying degrees of catalyst decomposition between experiments. 2. Atmospheric Leaks: Small leaks in your reaction setup (e.g., Schlenk line, glovebox) can introduce contaminants. | 1. Standardize your procedure for handling and dispensing the catalyst. 2. Check your inert atmosphere setup for leaks before each use. A well-greased and sealed apparatus is crucial.[5] |
| Color Change of the Solid Catalyst | Decomposition: The catalyst has likely been exposed to air, moisture, or light. | Discard the degraded catalyst and use a fresh supply. Review your storage and handling procedures to prevent future exposure. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Reference |
| Temperature | 2-8°C | [2] |
| Atmosphere | Inert (Nitrogen or Argon) | [1][6] |
| Light | Protect from light | [1] |
| Handling | Glovebox or Schlenk techniques | [5] |
Experimental Protocols
Protocol 1: Handling this compound using a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (at least three cycles). Move a fresh, sealed vial of this compound, along with all necessary spatulas, vials, and balances, into the glovebox.
-
Equilibration: Allow the this compound vial to reach the glovebox's ambient temperature before opening to prevent condensation.
-
Weighing: Carefully open the vial and weigh the desired amount of the catalyst into a tared vial.
-
Sealing: Immediately and securely seal both the stock vial of this compound and the vial containing the weighed portion.
-
Removal: Remove the vial with the weighed catalyst from the glovebox via the antechamber.
-
Storage: Return the stock vial to its designated cold storage, ensuring it remains under an inert atmosphere.
Protocol 2: Handling this compound using a Schlenk Line
-
Apparatus Setup: Assemble your reaction glassware and dry it thoroughly in an oven. Assemble the hot glassware and immediately place it under an inert atmosphere on the Schlenk line by evacuating and refilling with nitrogen or argon (at least three cycles).[5]
-
Catalyst Addition: In a separate flask equipped with a sidearm, add the desired amount of this compound. This should be done under a positive flow of inert gas (gas-counterflow).
-
Sealing: Quickly seal the flask with a septum.
-
Purging: Evacuate and refill the flask containing the catalyst with inert gas (at least three cycles) to ensure any air introduced during the transfer is removed.
-
Dissolution/Reaction: Add degassed solvent via syringe to the flask containing the catalyst. The catalyst is now ready to be transferred via cannula to the main reaction vessel or used directly.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting decision tree for this compound catalyzed reactions.
Caption: Inert atmosphere workflow for reactions using this compound.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of IPrAuCl and (Ph₃P)AuCl
For Researchers, Scientists, and Drug Development Professionals
In the realm of gold-catalyzed organic synthesis, the choice of catalyst can profoundly influence reaction efficiency, selectivity, and substrate scope. Among the plethora of available gold(I) precatalysts, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl) and (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) have emerged as two of the most widely utilized systems. This guide provides an objective comparison of their catalytic activity in key organic transformations, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences in Catalytic Performance
| Feature | This compound | (Ph₃P)AuCl |
| Ligand Type | N-Heterocyclic Carbene (NHC) | Phosphine |
| Electron Donating Ability | Strong σ-donor | Good σ-donor, π-acceptor |
| Steric Bulk | High | Moderate |
| General Reactivity | Often higher activity, especially with sterically demanding substrates.[1] | Generally effective, but can be less active than NHC counterparts. |
| Stability | Generally high thermal and air stability. | Stable, but can be prone to decomposition at higher temperatures. |
| Common Applications | Hydroamination, alkyne hydration, cycloisomerization.[1][2] | Hydroamination, homocoupling reactions, cycloisomerization.[3][4] |
Catalytic Activity in Hydroamination Reactions
The addition of N-H bonds across unsaturated carbon-carbon bonds, or hydroamination, is a fundamental transformation in organic synthesis. Both this compound and (Ph₃P)AuCl have been successfully employed as catalysts for this reaction, though their efficiencies can vary depending on the specific substrates and reaction conditions.
N-heterocyclic carbene (NHC) ligated gold(I) complexes, such as this compound, are often more efficient in hydroamination reactions compared to their phosphine-ligated counterparts.[1] For instance, in the hydroamination of alkynes with primary arylamines, this compound has demonstrated higher efficiency than (IMes)AuCl and comparable activity to {(o-biphenyl)di-tert-butylphosphine}AuCl, yielding 1,2-dihydroquinoline derivatives in up to 80% yield.[1]
While direct comparative data under identical conditions is limited, studies on (Ph₃P)AuCl in the intermolecular hydroamination of unactivated alkynes with sulfonamides have shown it to be an effective catalyst, typically in the presence of a silver co-catalyst like AgOTf, to generate the active cationic gold species.[3]
Table 1: Representative Data for Gold-Catalyzed Hydroamination of Alkynes
| Catalyst System | Alkyne | Amine | Product | Yield (%) | Reference |
| This compound (5 mol%) | Phenylacetylene | Aniline | 2-Methyl-4-phenyl-1,2-dihydroquinoline | ~80 | [1] |
| (Ph₃P)AuCl/AgOTf | Phenylacetylene | p-Toluenesulfonamide | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | 85 | [3] |
Experimental Protocol: Intermolecular Hydroamination of Phenylacetylene with Aniline (this compound)
To a reaction vessel under an inert atmosphere are added this compound (0.05 mmol, 5 mol%), aniline (1.0 mmol), and phenylacetylene (1.2 mmol). The mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the product is purified by column chromatography on silica gel.[1]
Experimental Protocol: Intermolecular Hydroamination of Phenylacetylene with p-Toluenesulfonamide ((Ph₃P)AuCl)
In a sealed tube, (Ph₃P)AuCl (0.025 mmol, 2.5 mol%), AgOTf (0.025 mmol, 2.5 mol%), p-toluenesulfonamide (1.0 mmol), and phenylacetylene (1.2 mmol) are combined in an anhydrous solvent (e.g., toluene). The mixture is heated at a specified temperature until the starting materials are consumed (monitored by TLC or GC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[3]
Catalytic Activity in Alkyne Hydration
The hydration of alkynes to produce carbonyl compounds is another area where gold catalysts excel. This compound has been shown to be a highly effective catalyst for the regioselective hydration of terminal alkynes, yielding methyl ketones in high yields without the need for a silver co-catalyst.[2] The neutral complex [(IPr)AuCl] is proposed to dissociate in polar solvent mixtures to form the active cationic species.[2]
While (Ph₃P)AuCl can also catalyze alkyne hydration, it often requires a co-catalyst, and the reaction rates can be slower compared to NHC-ligated systems. The formation of catalytically active Au(0) subnanoclusters from AuCl(PPh₃) has been observed to be slower than from AuCl.[5]
Table 2: Catalytic Performance in the Hydration of Phenylacetylene
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | None | Dioxane/H₂O | 100 | 95 | [2] |
| (Ph₃P)AuCl | HBF₄ | Methanol | Reflux | Quantitative (slower rate) | [5] |
Experimental Protocol: Hydration of Phenylacetylene (this compound)
A mixture of phenylacetylene (1.0 mmol), this compound (0.01 mmol, 1 mol%), dioxane (2 mL), and water (0.2 mL) is heated at 100 °C in a sealed tube. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent, dried, and purified by chromatography.[2]
Catalytic Activity in Cycloisomerization Reactions
Gold catalysts are renowned for their ability to catalyze a wide range of cycloisomerization reactions, particularly of enynes and allenylindoles. Both this compound and (Ph₃P)AuCl have been utilized in these transformations, often leading to complex molecular architectures.
In the cycloisomerization of N-allenylindoles to form pyrido[1,2-a]-1H-indoles, the combination of this compound and AgSbF₆ has proven to be a highly effective catalytic system, affording the products in excellent yields.[6][7]
While direct comparisons are scarce, phosphine-gold catalysts like (Ph₃P)AuCl are also active in cycloisomerization reactions. For instance, in the cycloisomerization of arene-allenes, Ph₃PAu⁺ generated from (Ph₃P)AuCl and a silver salt, has been shown to be a competent catalyst.[8]
Table 3: Catalytic Activity in Cycloisomerization Reactions
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| This compound/AgSbF₆ | N-allenylindoles | Pyrido[1,2-a]-1H-indoles | up to 93 | [6] |
| (Ph₃P)AuCl/AgBF₄ | Arene-allenes | Dihydronaphthalenes | - | [8] |
Experimental Protocol: Cycloisomerization of N-allenylindoles (this compound)
To a solution of the N-allenylindole (0.2 mmol) in CHCl₃ (5.0 mL) is added this compound (0.006 mmol, 3 mol%) and AgSbF₆ (0.006 mmol, 3 mol%). The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[6]
Visualizing the Catalytic Pathways
To better understand the operational principles of these catalysts, the following diagrams illustrate a generalized experimental workflow and a proposed catalytic cycle for gold-catalyzed hydroamination.
Caption: A generalized experimental workflow for gold-catalyzed reactions.
Caption: A proposed catalytic cycle for the hydroamination of alkynes.
Conclusion
Both this compound and (Ph₃P)AuCl are powerful and versatile catalysts in homogeneous gold catalysis. The choice between them is often dictated by the specific requirements of the chemical transformation.
-
This compound , with its bulky and strongly electron-donating N-heterocyclic carbene ligand, generally exhibits higher catalytic activity and is often the catalyst of choice for more challenging transformations or when higher turnover numbers are desired. Its enhanced stability can also be an advantage.
-
(Ph₃P)AuCl , a more traditional phosphine-ligated catalyst, remains a reliable and cost-effective option for a wide range of reactions. While it may sometimes require a co-catalyst to achieve optimal performance, its utility in numerous synthetic applications is well-established.
Ultimately, empirical screening of both catalysts under specific reaction conditions is recommended to identify the most effective system for a given synthetic challenge. This guide serves as a starting point, providing a foundation of comparative data to inform this selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric construction of pyrido[1,2-a]-1H-indole derivatives via a gold-catalyzed cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
IPrAuCl in Hydroamination: A Comparative Performance Analysis Against Other NHC-Gold Catalysts
In the landscape of homogeneous gold catalysis, N-heterocyclic carbene (NHC) gold(I) complexes have emerged as powerful tools for a variety of organic transformations, with the hydroamination of unsaturated carbon-carbon bonds being a prominent example. Among these, [Au(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a widely utilized and commercially available catalyst. This guide provides an objective comparison of the performance of IPrAuCl against other NHC-gold catalysts in hydroamination reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and optimization.
The catalytic activity of NHC-gold complexes in hydroamination is profoundly influenced by the steric and electronic properties of the NHC ligand. The bulky IPr ligand in this compound is known to enhance the stability of the active catalytic species and promote high catalytic turnover. However, a range of other NHC ligands have been employed in gold catalysts, leading to variations in reactivity and substrate scope.
Performance Comparison of NHC-Gold Catalysts in Intermolecular Hydroamination
The intermolecular hydroamination of alkynes is a key benchmark reaction for evaluating the efficacy of gold catalysts. The following tables summarize the catalytic performance of this compound in comparison to other selected NHC-gold(I) chloride complexes in the hydroamination of phenylacetylene with aniline, a common model reaction. It is a standard practice to activate the catalyst by abstracting the chloride ligand with a silver salt, such as AgSbF₆ or AgOTf, to generate the active cationic gold species.
Table 1: Comparison of this compound with other common NHC-Gold Catalysts
| Catalyst | Ligand Structure | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | AgSbF₆ | CH₃CN | 90 | 16 | 70 | [1] | |
| IMesAuCl | AgSbF₆ | CH₃CN | 90 | 16 | 55 | [1] | |
| [(C^Imine(tBu))AuCl] | AgBF₄ | Toluene | 100 | 24 | >95 | [2] | |
| [Au(Np#)Cl] | AgSbF₆ | Dioxane | 50 | 24 | >99 | [3][4] | |
| [Au(IPr*)Cl] | AgSbF₆ | Dioxane | 50 | 24 | 95 | [3][4] |
IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; C^Imine(tBu) = a specific cyclometalated imine NHC ligand; Np# = a bulky, wingtip-flexible peralkylated naphthylamine-based NHC ligand; IPr = 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene.*
From the data, it is evident that the nature of the NHC ligand plays a crucial role in the catalytic efficiency. While this compound demonstrates good activity, catalysts like [(C^Imine(tBu))AuCl] and the more recently developed [Au(Np#)Cl] show superior performance under their respective optimized conditions, achieving near-quantitative yields. The enhanced activity of [Au(Np#)Cl] is attributed to its bulky and flexible ligand architecture.[3][4]
Experimental Protocols
Reproducibility is paramount in catalysis research. The following provides a general, representative experimental protocol for the intermolecular hydroamination of phenylacetylene with aniline using an NHC-gold(I) chloride catalyst.
General Procedure for Intermolecular Hydroamination:
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon) are added the NHC-gold(I) chloride pre-catalyst (e.g., this compound, 0.01 mmol, 1 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 0.01 mmol, 1 mol%). The tube is then charged with the desired solvent (e.g., acetonitrile or dioxane, 1.0 mL). To this mixture, aniline (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) are added sequentially via syringe. The reaction mixture is then stirred at the specified temperature (e.g., 90 °C) for the designated time (e.g., 16 hours). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired imine product. The yield is determined by ¹H NMR spectroscopy or by isolation of the pure product.[1]
Catalytic Cycle and Mechanism
The generally accepted mechanism for the gold-catalyzed hydroamination of alkynes involves the activation of the alkyne by the cationic gold(I) center, making it susceptible to nucleophilic attack by the amine. The following diagram illustrates the proposed catalytic cycle.
Figure 1: Proposed catalytic cycle for NHC-gold catalyzed hydroamination.
The cycle begins with the activation of the pre-catalyst, [L-Au-Cl], by a silver salt to form the active cationic species, [L-Au]⁺. This species then coordinates with the alkyne. Subsequent intermolecular nucleophilic attack by the amine on the activated alkyne leads to the formation of a vinyl-gold intermediate. Finally, protodeauration releases the enamine or imine product and regenerates the active gold catalyst, allowing it to re-enter the catalytic cycle.
Conclusion
This compound is a robust and effective catalyst for hydroamination reactions, providing good yields under relatively mild conditions. However, the comparative data clearly indicates that the exploration of different NHC ligands can lead to significantly improved catalytic performance. Specifically, catalysts bearing more sterically demanding and electronically tuned ligands, such as [Au(Np#)Cl], have demonstrated superior activity. The choice of catalyst will ultimately depend on the specific substrate scope, desired reaction conditions, and economic considerations of the intended application. The provided experimental protocol and mechanistic overview serve as a foundational guide for researchers to further explore and optimize NHC-gold catalyzed hydroamination reactions.
References
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. [Au(Np#)Cl]: Highly Reactive and Broadly Applicable Au(I)─NHC Catalysts for Alkyne π-Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of IPrAuCl and Phosphine-Ligated Gold Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous gold catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse array of available ligands, N-heterocyclic carbenes (NHCs) and phosphines have emerged as the two predominant classes. This guide provides an objective comparison of the performance of a leading NHC-ligated gold catalyst, [Au(IPr)Cl], against various phosphine-ligated gold catalysts in key organic reactions, supported by experimental data.
At a Glance: IPrAuCl vs. Phosphine-Ligated Gold Catalysts
| Feature | This compound (NHC-Ligated) | Phosphine-Ligated Gold Catalysts |
| σ-Donating Ability | Strong | Tunable (generally weaker than NHCs) |
| Stability | High thermal and oxidative stability | Variable, can be prone to oxidation |
| Catalytic Activity | Often exhibits higher activity and efficiency | Activity is highly dependent on the specific phosphine ligand |
| Substrate Scope | Broad, effective for a wide range of transformations | Can be tailored for specific substrates by modifying phosphine sterics and electronics |
Performance in Key Catalytic Reactions
The superiority of NHC-ligated gold catalysts, particularly this compound, is often demonstrated in demanding transformations such as the hydroamination of alkynes and the cycloisomerization of enynes.
Intermolecular Hydroamination of Phenylacetylene with Aniline
The addition of N-H bonds across carbon-carbon triple bonds is a fundamental reaction in organic synthesis. In a direct comparison, this compound demonstrates significantly higher catalytic activity compared to common phosphine-ligated gold catalysts.[1][2]
Table 1: Comparison of Gold Catalyst Performance in the Hydroamination of Phenylacetylene with Aniline [1]
| Catalyst | Ligand Type | Yield (%) |
| This compound | NHC | >99 |
| JohnphosAuCl | Phosphine (Bulky Biaryl) | 55 |
| (Ph₃P)AuCl | Phosphine (Triaryl) | 40 |
| ICyAuCl | NHC | 85 |
| IMesAuCl | NHC | 75 |
| IAdAuCl | NHC | 60 |
Reaction Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 1 mol% Au-catalyst, 2 mol% AgSbF₆, Acetonitrile (1.0 mL), 90°C, 16 h.[1]
The data unequivocally shows that this compound provides a near-quantitative yield under these conditions, outperforming both the sterically hindered Johnphos-ligated catalyst and the common triphenylphosphine-ligated catalyst.[1] This enhanced performance can be attributed to the strong σ-donating ability of the IPr ligand, which stabilizes the cationic gold center and promotes efficient catalytic turnover.[2]
Enyne Cycloisomerization
The cycloisomerization of enynes is a powerful tool for the construction of complex molecular architectures. In this area, NHC-gold catalysts frequently offer superior performance in terms of yield and selectivity compared to their phosphine-based counterparts. For instance, in certain [2+2] cycloadditions of 1,6-enynes, this compound in combination with a suitable counterion provides excellent outcomes, while gold(I) phosphine complexes result in only moderate yields and lower diastereoselectivity, often accompanied by side reactions like alkyne hydration.[3]
The choice of ligand can even dictate the reaction pathway. In the reaction of indole with an in-situ formed allene, the use of an IPr-ligated gold catalyst favors a carbene-like intermediate, leading to a specific adduct. In contrast, a phosphine-ligated gold catalyst promotes a more carbocationic character, resulting in a different major product.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the successful application of these catalysts.
General Procedure for the Intermolecular Hydroamination of Alkynes
This protocol is adapted from a study on the hydroamination of alkynes catalyzed by various NHC-Gold(I) complexes.[1]
-
In a Schlenk tube maintained under an inert atmosphere, combine the arylamine (1.0 mmol), alkyne (1.5 mmol), the gold precatalyst (e.g., this compound) (1 mol%), and a silver salt co-catalyst (e.g., AgSbF₆) (2 mol%).
-
Add the solvent (e.g., Acetonitrile, 1.0 mL).
-
Place the flask in a preheated oil bath at 90°C.
-
Stir the reaction mixture for 16 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
General Procedure for the Cycloisomerization of 1,6-Enynes
This is a representative procedure for gold-catalyzed enyne cycloisomerization.
-
To a stirred solution of the 1,6-enyne (0.2 mmol) in an appropriate solvent (e.g., dichloromethane, 2 mL) under an inert atmosphere, add the gold catalyst (e.g., this compound, 2 mol%) and a silver co-catalyst (e.g., AgSbF₆, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a few drops of triethylamine.
-
Filter the mixture through a short pad of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the discussed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
IPrAuCl: A Superior Catalyst in Enyne Cycloisomerization Reactions
In the landscape of synthetic organic chemistry, the cycloisomerization of enynes—molecules containing both an alkene and an alkyce—represents a powerful, atom-economical strategy for constructing complex cyclic and bicyclic structures. Among the various catalysts developed for this transformation, the N-heterocyclic carbene (NHC) gold(I) complex, [Au(IPr)Cl], has emerged as a frontrunner, consistently demonstrating high efficiency and broad applicability. This guide provides a comparative analysis of IPrAuCl's performance against other gold catalysts, supported by experimental data, and offers detailed protocols for its use.
Comparative Performance of Gold Catalysts in Enyne Cycloisomerization
The efficacy of a gold catalyst in enyne cycloisomerization is heavily influenced by the nature of the ancillary ligand attached to the gold center. This ligand modulates the electronic properties and steric environment of the metal, thereby affecting its catalytic activity and selectivity. N-heterocyclic carbenes, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong σ-donors that form robust bonds with gold, leading to highly stable and active catalysts.
Experimental studies have repeatedly shown that this compound, typically activated in situ with a silver salt like silver hexafluoroantimonate (AgSbF₆) to generate the cationic active species [IPrAu]⁺, offers superior performance compared to gold catalysts bearing phosphine ligands, such as triphenylphosphine ((PPh₃)AuCl).
| Catalyst System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| [Au(IPr)Cl]/AgSbF₆ | Diethyl 2,2-diallyl-malonate-tethered 1,6-enyne | 10 min | Room Temp. | 95 | |
| (PPh₃)AuCl/AgSbF₆ | Diethyl 2,2-diallyl-malonate-tethered 1,6-enyne | 24 h | 80 | 85 | |
| AuCl₃ | Diethyl 2,2-diallyl-malonate-tethered 1,6-enyne | 24 h | 80 | 60 |
As the data indicates, the this compound/AgSbF₆ system facilitates a significantly faster and more efficient reaction at ambient temperature, affording a near-quantitative yield. In contrast, the (PPh₃)AuCl-based system requires prolonged heating to achieve a lower yield, while gold(III) chloride is even less effective. The enhanced activity of the this compound catalyst is attributed to the strong electron-donating ability of the IPr ligand, which increases the electron density on the gold center, thereby promoting the activation of the alkyne moiety towards nucleophilic attack by the tethered alkene.
Experimental Protocols
Herein, we provide a detailed experimental protocol for the this compound-catalyzed cycloisomerization of a 1,6-enyne.
General Procedure for the Gold-Catalyzed Cycloisomerization of a 1,6-Enyne:
Materials:
-
[Au(IPr)Cl] (1-2 mol%)
-
Silver salt (e.g., AgSbF₆, AgBF₄, or AgOTf) (1-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), toluene, or acetonitrile)
-
1,6-enyne substrate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Au(IPr)Cl] and the silver salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active cationic gold catalyst.
-
Add the 1,6-enyne substrate to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloisomerized product.
Mechanistic Insights and Visualization
The generally accepted mechanism for the gold-catalyzed cycloisomerization of a 1,6-enyne involves several key steps, which are depicted in the following diagram. The catalytic cycle is initiated by the coordination of the alkyne to the cationic gold(I) catalyst. This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, leading to the formation of a bicyclic intermediate. Subsequent rearrangements and protodeauration regenerate the active catalyst and furnish the final product.
Caption: Catalytic cycle for this compound-mediated enyne cycloisomerization.
This workflow illustrates the initial activation of the precatalyst [Au(IPr)Cl] by a silver salt to form the active cationic species [IPrAu]⁺. This active catalyst then enters the catalytic cycle, coordinating with the enyne substrate and facilitating its transformation into the final cycloisomerized product.
Conclusion
The N-heterocyclic carbene gold(I) complex, [Au(IPr)Cl], stands out as a highly efficient and versatile catalyst for enyne cycloisomerization reactions. Its superior performance, characterized by fast reaction rates, high yields, and mild reaction conditions, makes it a preferred choice over traditional phosphine-ligated gold catalysts and other metal-based systems. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its adoption and further exploration by researchers in academia and the pharmaceutical industry, paving the way for the streamlined synthesis of complex molecular architectures.
A Comparative Guide to IPrAuCl and IMesAuCl in Homogeneous Gold Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous gold catalysis, the choice of N-heterocyclic carbene (NHC) ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. Among the most prominent NHC ligands are IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This guide provides an objective comparison of their corresponding gold(I) chloride complexes, IPrAuCl and IMesAuCl, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection.
Performance Comparison: this compound vs. IMesAuCl
The catalytic performance of this compound and IMesAuCl is highly dependent on the specific reaction type and conditions. The key difference between the IPr and IMes ligands lies in the steric bulk of the substituents on the N-aryl groups. The isopropyl groups of the IPr ligand provide significantly greater steric hindrance around the gold center compared to the methyl groups of the IMes ligand. This steric difference is a primary determinant of their catalytic activity.
Alkyne Hydration
In the hydration of alkynes, a fundamental transformation in organic synthesis, the steric bulk of the NHC ligand has a profound impact on catalytic activity. Experimental evidence suggests that for certain substrates, the more sterically demanding this compound is a significantly more active catalyst than IMesAuCl, particularly at elevated temperatures. In one study, it was observed that while [Au(IPr)Cl] effectively catalyzed the hydration of alkynes at 120 °C, the less sterically hindered [Au(IMes)Cl] was found to be completely inactive under the same conditions.
Table 1: Comparative Performance in Alkyne Hydration
| Catalyst | Substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| This compound (sulfonated) | Phenylacetylene | 60 | 0.5 | >95 | [1] |
| IMesAuCl | Not specified | 120 | - | Inactive | - |
Enyne Cycloisomerization
In the cycloisomerization of enynes, both this compound and IMesAuCl have demonstrated catalytic efficacy, although the choice of ligand can influence the reaction pathway and product distribution. IMesAuCl, in conjunction with a silver salt activator, was reported as the first effective catalyst for the intermolecular bis-cyclopropanation of 1,6-enynes. The less sterically demanding nature of the IMes ligand is believed to be advantageous in this transformation.
Table 2: Application in Enyne Cycloisomerization
| Catalyst | Reaction Type | Substrate Type | Key Finding | Reference |
| IMesAuCl/AgSbF₆ | Intermolecular bis-cyclopropanation | 1,6-enynes | First effective catalyst for this transformation. | [2] |
| This compound/AgSbF₆ | Cycloisomerization/Hydroboration | 1,6-enynes | Effective for the synthesis of bicyclo[3.1.0]hexane boranes. | [2] |
Note: A direct quantitative comparison of yields and reaction times for the same enyne cycloisomerization reaction under identical conditions for both catalysts is not available in the provided search results. The table highlights their successful application in different types of enyne cycloisomerizations.
Experimental Protocols
Protocol 1: Hydration of Phenylacetylene using this compound
This protocol is adapted from general procedures for gold-catalyzed alkyne hydration.
Materials:
-
This compound (1 mol%)
-
Silver salt (e.g., AgOTf, 1 mol%)
-
Phenylacetylene (1.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 10:1 v/v, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (0.01 mmol) and the silver salt (0.01 mmol).
-
Add the dioxane/water solvent mixture (2.0 mL) and stir the suspension at room temperature for 30 minutes.
-
Add phenylacetylene (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield acetophenone.
Protocol 2: Cycloisomerization of a 1,6-Enyne using IMesAuCl
This protocol is a general procedure based on reported gold-catalyzed enyne cycloisomerizations.[3]
Materials:
-
IMesAuCl (3 mol%)
-
Silver salt (e.g., AgSbF₆, 3 mol%)
-
1,6-Enyne substrate (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 0.5 M)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve IMesAuCl (0.03 mmol) and AgSbF₆ (0.03 mmol) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes in the dark to generate the active cationic gold catalyst.
-
Add a solution of the 1,6-enyne substrate (1.0 mmol) in anhydrous toluene to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by filtering it through a short plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cyclized product.
Mechanistic Insights and Visualizations
The catalytic cycle for gold-catalyzed transformations of alkynes generally involves three key steps: alkyne activation by the cationic gold complex, nucleophilic attack on the activated alkyne, and protodeauration to release the product and regenerate the catalyst. The steric and electronic properties of the NHC ligand influence each of these steps.
The greater steric bulk of the IPr ligand can promote the dissociation of the chloride ligand to form the active cationic species and can also influence the geometry of the gold-alkyne intermediate, potentially leading to higher reactivity. Conversely, the less hindered IMes ligand may allow for easier substrate access to the gold center, which can be beneficial in certain reactions like the bis-cyclopropanation of enynes.
Below are visualizations of the proposed catalytic cycles for alkyne hydration and a general experimental workflow.
References
benchmarking IPrAuCl against other commercially available gold catalysts
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is paramount for efficiency and yield. This guide provides an objective comparison of the N-heterocyclic carbene (NHC) gold catalyst, IPrAuCl, against other commercially available gold catalysts, supported by experimental data from peer-reviewed literature.
At the forefront of homogeneous gold catalysis, complexes with bulky N-heterocyclic carbene (NHC) ligands have shown exceptional activity and stability.[1] this compound, where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a benchmark catalyst known for its strong σ-donating ability and steric bulk, which stabilize the active gold species and promote high catalytic turnover.[1] This guide focuses on its performance in the well-studied hydroamination of alkynes, a key reaction in the synthesis of nitrogen-containing compounds of biological and industrial interest.[2]
Performance in Intermolecular Hydroamination of Phenylacetylene
The intermolecular hydroamination of phenylacetylene with an amine is a standard benchmark reaction to evaluate catalyst efficacy. The performance of this compound, often activated in situ with a silver salt co-catalyst to generate the active cationic [IPrAu]+ species, is compared with other common phosphine-based and NHC-based gold catalysts.[1][2]
| Catalyst System | Ligand Type | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| This compound / AgSbF₆ | NHC | 4 | 100 | ~98 | [2] |
| IMesAuCl / AgSbF₆ | NHC | 4 | - | Lower than this compound | [2] |
| [(o-biphenyl)di-tert-butylphosphine]AuCl | Phosphine | 4 | - | Similar to this compound | [2] |
| Au₂Br₂(N-methyl-substituted) / AgSbF₆ | Bridging NHC | 4 | 100 | Very High | [2] |
| Ph₃PAuCl / AgOTf | Phosphine | - | - | Lower Activity | [3] |
As shown in the table, the this compound system demonstrates benchmark performance, achieving complete conversion and very high yields in a relatively short reaction time.[2] Its activity is comparable to highly specialized phosphine ligands and is considered more efficient than its less sterically hindered NHC counterpart, IMesAuCl.[2]
Experimental Protocols
A generalized experimental protocol for the hydroamination reaction cited in the comparison is provided below.
General Procedure for Intermolecular Hydroamination of Phenylacetylene:
-
Catalyst Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the gold(I) chloride precatalyst (e.g., this compound, 1 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%) are dissolved in a dry solvent, such as acetonitrile (CH₃CN).[4] The mixture is stirred to allow for halide abstraction, generating the active cationic gold(I) species.
-
Reaction Setup: To the activated catalyst solution, the aniline derivative (e.g., 2,4,6-trimethylaniline, 1.0 mmol) and phenylacetylene (1.5 mmol) are added.[4]
-
Reaction Execution: The reaction mixture is heated to the specified temperature (e.g., 90°C) and stirred for the designated time (e.g., 4 hours).[4]
-
Analysis: Upon completion, the reaction is cooled to room temperature. The conversion of the starting material and the yield of the resulting enamine or imine product are determined by analytical techniques such as ¹H-NMR spectroscopy or Gas Chromatography (GC) using an internal standard.[4]
Visualizing Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the typical laboratory workflow for conducting a gold-catalyzed hydroamination reaction.
Caption: General workflow for gold-catalyzed hydroamination.
Gold(I) Catalytic Cycle for Alkyne Hydrofunctionalization
This diagram outlines the widely accepted mechanism for the activation of alkynes by a cationic gold(I) catalyst, leading to nucleophilic attack.
Caption: Catalytic cycle for alkyne hydrofunctionalization.
Conclusion
The data consistently shows that this compound is a highly effective and robust catalyst for the intermolecular hydroamination of alkynes. Its performance, characterized by high yields and complete conversions, positions it as a superior choice compared to many other commercially available gold catalysts, especially those with less sterically demanding ligands. The stability and activity imparted by the bulky IPr ligand make this compound a reliable and efficient tool for synthetic chemists in both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 4. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric and Electronic Effects of IPr and Other N-Heterocyclic Carbene Ligands
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have become a cornerstone in the field of organometallic chemistry and catalysis, largely due to the tunability of their steric and electronic properties. Among the vast library of NHC ligands, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has emerged as one of the most versatile and widely used ligands.[1][2][3][4] This guide provides an objective comparison of the steric and electronic effects of the IPr ligand against other commonly used NHC ligands, supported by experimental data, to aid in catalyst selection and reaction optimization.
Quantifying Steric and Electronic Parameters
The performance of an NHC ligand in a catalytic cycle is intricately linked to its steric bulk and electron-donating ability. These properties are commonly quantified using the percent buried volume (%Vbur) and the Tolman electronic parameter (TEP), respectively.
-
Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[5][6][7] A larger %Vbur indicates greater steric hindrance, which can be beneficial for stabilizing metal centers and promoting reductive elimination, but can also hinder substrate coordination.[8]
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating strength of a ligand.[9][10] It is determined by measuring the C-O stretching frequency of a metal-carbonyl complex (e.g., [Ni(CO)3(NHC)] or [(NHC)Ir(CO)2Cl]) using infrared spectroscopy.[9][11][12][13][14] A lower TEP value indicates a stronger electron-donating ligand, which can enhance the catalytic activity of the metal center.
Comparison of Common NHC Ligands
The IPr ligand is often compared to other prevalent NHC ligands such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), and ICy (1,3-dicyclohexylimidazol-2-ylidene). The following table summarizes their key steric and electronic parameters.
| Ligand | %Vbur ([Au(NHC)Cl]) | TEP (cm-1) ([Rh(NHC)(CO)2Cl]) | Key Features |
| IPr | 45.4[15] | 2051.5[15] | Strong σ-donor, significant steric bulk.[16] |
| IMes | 37.9[16] | 2051[16] | Strong σ-donor, moderate steric bulk. |
| SIMes | - | - | Saturated backbone, slightly more flexible than IMes. |
| ICy | - | - | Alkyl-substituted, strong σ-donor. |
| IPr * | 50.4[15] | 2052.7[15] | More sterically demanding than IPr. |
| IPr# | 54.4[15] | 2051.8[15] | Highly hindered, yet flexible.[15][17] |
Note: %Vbur and TEP values can vary slightly depending on the metal complex and the method of calculation.
Experimental Protocols
Determination of Percent Buried Volume (%Vbur)
The percent buried volume is typically determined from single-crystal X-ray diffraction data of a metal-NHC complex.[18] The calculation is performed using specialized software, such as SambVca, which models a sphere around the metal center and calculates the volume occupied by the ligand within that sphere.[19] The radius of the sphere is typically set to 3.5 Å.[6]
Determination of Tolman Electronic Parameter (TEP)
The TEP is experimentally determined using infrared (IR) spectroscopy of a metal carbonyl complex bearing the NHC ligand. A common method involves the synthesis of [(NHC)Ir(CO)2Cl] complexes.[11][12][13][14]
-
Synthesis of [(NHC)Ir(CO)2Cl]: The corresponding [(NHC)Ir(cod)Cl] (cod = 1,5-cyclooctadiene) complex is first synthesized by reacting the NHC with [Ir(cod)Cl]2. Subsequently, the [(NHC)Ir(cod)Cl] complex is reacted with excess carbon monoxide to yield [(NHC)Ir(CO)2Cl].[11][12][13][14]
-
IR Spectroscopy: The IR spectrum of the resulting [(NHC)Ir(CO)2Cl] complex is recorded, and the frequencies of the symmetric and asymmetric C-O stretching vibrations are measured. The TEP is then calculated from these frequencies.[11][12][13][14]
Impact on Catalysis: A Case Study in Cross-Coupling Reactions
The choice of NHC ligand can have a profound impact on the outcome of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the steric and electronic properties of the NHC ligand influence the rates of oxidative addition, transmetalation, and reductive elimination.
The following table presents a conceptual comparison of the performance of different Pd-NHC catalysts in a generic Suzuki-Miyaura cross-coupling reaction.
| Catalyst | Ligand | %Vbur | TEP (cm-1) | Conceptual Yield (%) |
| Pd-IPr | IPr | 45.4 | 2051.5 | High |
| Pd-IMes | IMes | 37.9 | 2051 | Moderate-High |
| Pd-IPr | IPr | 50.4 | 2052.7 | Very High |
| Pd-IPr | IPr | >55 | - | Low |
Note: This table is a conceptual representation. Actual yields are highly dependent on specific substrates and reaction conditions.
In many cases, the increased steric bulk of IPr compared to IMes leads to improved catalytic activity, particularly with sterically demanding substrates.[2] The even bulkier IPr* and IPr# ligands have shown exceptional performance in challenging cross-coupling reactions.[20] However, excessive steric hindrance, as seen with the IPr** ligand, can also be detrimental, potentially blocking substrate access to the metal center and leading to low catalytic activity.[21]
Visualizing Ligand Effects
The interplay between steric and electronic properties and their effect on catalysis can be visualized through logical diagrams.
Caption: Relationship between NHC ligand properties and catalytic yield.
This diagram illustrates how the steric (%Vbur) and electronic (TEP) parameters of different NHC ligands like IPr, IMes, and IPr* can influence the overall reaction yield.
Caption: Workflow for determining the Tolman Electronic Parameter (TEP).
This workflow outlines the key steps in the experimental determination of the TEP for an NHC ligand, from the synthesis of the iridium carbonyl complex to the final calculation based on IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 3. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The influential IPr: 25 years after its discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 10. The Tolman electronic parameter (TEP) and the metal-metal electronic communication in ditopic NHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 13. Research Portal [scholarship.miami.edu]
- 14. researchgate.net [researchgate.net]
- 15. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02619D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 20. [PDF] The use of the sterically demanding IPr* and related ligands in catalysis. | Semantic Scholar [semanticscholar.org]
- 21. arkat-usa.org [arkat-usa.org]
A Comparative Cost-Benefit Analysis of IPrAuCl in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a catalyst for large-scale synthesis is a critical decision, balancing catalytic efficiency with economic viability. This guide provides an objective comparison of the gold-based catalyst, (IPr)AuCl (chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)), against common alternatives for key organic transformations, supported by available experimental data and cost analysis.
Gold catalysis, particularly with N-heterocyclic carbene (NHC) ligands like IPr, has emerged as a powerful tool in modern organic synthesis, offering unique reactivity and mild reaction conditions. However, the perceived high cost of gold often raises questions about its feasibility for industrial-scale production. This analysis delves into the key factors that determine the true cost-effectiveness of IPrAuCl, moving beyond the initial price of the metal to consider catalyst loading, efficiency, and downstream processing costs.
I. Cost and Efficiency: A Balancing Act
The primary consideration in a cost-benefit analysis is the interplay between the initial cost of the catalyst and its performance, often measured by the turnover number (TON) and turnover frequency (TOF). A high TON, indicating the number of substrate molecules converted per molecule of catalyst, can significantly offset a high initial catalyst price.
While specific bulk pricing for this compound is subject to negotiation with suppliers, retail prices for laboratory quantities can be found. For instance, prices in the range of several hundred dollars per gram are common for small quantities. The cost of the IPr ligand precursor, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, is a significant contributor to the overall catalyst cost, with kilogram-scale pricing being in the range of tens to a few hundred dollars per kilogram, depending on the supplier.[1][2][3]
The true economic value of this compound becomes apparent when considering its high efficiency in certain reactions. For example, in the hydration of alkynes, NHC-gold catalysts have demonstrated remarkable turnover numbers, with some systems achieving TONs as high as 84,000.[4] One study on gold(I)-catalyzed hydroalkoxylation of internal alkynes reported TONs up to 35,000 with a TOF of 2,188 h⁻¹.[5] These high turnover numbers mean that very low catalyst loadings (in the ppm range) can be employed, drastically reducing the catalyst cost per kilogram of product.[4]
I.a. Comparative Cost Landscape
To provide a clear comparison, the following table summarizes the estimated costs and typical efficiencies of this compound and its alternatives in two key industrial reactions: alkyne hydration and hydroamination.
| Catalyst | Application | Estimated Bulk Price (per kg) | Typical Catalyst Loading (mol%) | Reported Turnover Number (TON) |
| This compound | Alkyne Hydration/Hydroamination | High | 0.01 - 1 | Up to 84,000[4] |
| Ruthenium Catalysts (e.g., RuCpCl(dppm)) | Alkyne Hydration (anti-Markovnikov) | Moderate to High | 1 - 5 | Not widely reported in large scale |
| **Platinum Catalysts (e.g., (COD)Pt(OTf)₂) ** | Hydroamination | High | 1 - 5 | Not widely reported in large scale |
| Phosphine-Gold Catalysts (e.g., Ph₃PAuCl) | Alkyne Hydration/Hydroamination | Moderate to High | 1 - 5 | Generally lower than NHC-Au |
Note: Bulk pricing is highly variable and subject to negotiation with suppliers. The prices listed are indicative and for comparative purposes.
II. Experimental Protocols and Performance Data
The following sections provide detailed experimental methodologies for key reactions, allowing for a direct comparison of catalyst performance under defined conditions.
II.a. Alkyne Hydration: this compound vs. Ruthenium Catalyst
Reaction: Hydration of a terminal alkyne to a methyl ketone.
This compound Protocol (Representative Lab-Scale): [6]
-
Catalyst System: [(NHC)AuCl] (where NHC can be IPr) with a silver salt co-catalyst (e.g., AgSbF₆) to generate the active cationic species.
-
Catalyst Loading: As low as 10-100 ppm.[4]
-
Solvent: Methanol for terminal alkynes.
-
Temperature: 60 °C.
-
Reaction Time: 3 hours.
-
Yield: High yields, often >95%.
-
Selectivity: Markovnikov addition.
Alternative - Ruthenium Catalyst Protocol (Representative Lab-Scale): [7]
-
Catalyst System: Shvo's catalyst (a ruthenium complex).
-
Catalyst Loading: Typically higher than gold catalysts.
-
Additives: Aniline and a surfactant (TGPS-750-M).
-
Solvent: Water.
-
Conditions: Microwave heating.
-
Selectivity: anti-Markovnikov addition.
Comparison: While this compound typically provides the Markovnikov product (ketone), ruthenium catalysts can be tuned to yield the anti-Markovnikov product (aldehyde), offering complementary reactivity. The extremely low catalyst loading achievable with this compound is a significant economic advantage in large-scale synthesis.
II.b. Hydroamination: this compound vs. Platinum Catalyst
Reaction: Intermolecular hydroamination of an alkyne with an amine.
This compound Protocol (Representative Lab-Scale): [8]
-
Catalyst System: NHC-Au(I) complex (e.g., a derivative of this compound) with AgSbF₆ as a co-catalyst.
-
Catalyst Loading: 1 mol% of the gold complex and 1 mol% of the co-catalyst.
-
Solvent: Acetonitrile.
-
Temperature: 90 °C.
-
Reaction Time: 16 hours.
-
Yield: High yields, often >95%.
Alternative - Platinum Catalyst Protocol (Representative Lab-Scale):
-
Catalyst System: Platinum-based catalysts are also effective for hydroamination.
-
Catalyst Loading: Generally in the 1-5 mol% range.
-
Conditions: Often require higher temperatures.
Comparison: this compound and other NHC-gold complexes are highly active for the hydroamination of alkynes, often outperforming other late transition metal catalysts in terms of yield and selectivity under milder conditions.
III. Downstream Processing: The Hidden Costs
A crucial aspect of the cost-benefit analysis is the expense associated with removing the catalyst from the final product, particularly in pharmaceutical applications where stringent limits on residual metals are enforced.
III.a. Gold Removal
The removal of residual gold from active pharmaceutical ingredients (APIs) is a significant consideration. Activated carbon is a common and effective material for this purpose.[9][10] The cost of high-quality activated carbon suitable for gold recovery is typically in the range of $1,800 to $3,000 per metric ton.[11] The process of using activated carbon involves capital costs for filtration equipment and ongoing operational costs for the carbon itself, as well as for analysis to ensure gold levels are below the required limits.
III.b. Comparison of Removal Costs
While the initial cost of gold is high, the low catalyst loadings used can result in very low concentrations of residual gold in the crude product. This, in turn, can simplify the purification process and reduce the overall cost of downstream processing compared to reactions that use higher loadings of less expensive but more difficult-to-remove catalysts.
IV. Workflow and Decision-Making Diagrams
To aid in the decision-making process, the following diagrams illustrate the key workflows and logical relationships in selecting a catalyst for large-scale synthesis.
Caption: Workflow for Catalyst Selection in Large-Scale Synthesis.
Caption: Comparison of this compound vs. Alternative Catalysts.
V. Conclusion
The decision to use this compound in large-scale synthesis is not simply a matter of the price of gold. A thorough cost-benefit analysis reveals that for many reactions, the exceptional efficiency of this compound, leading to very high turnover numbers and consequently low catalyst loadings, can make it a highly cost-effective option. The ability to perform reactions under mild conditions can also lead to savings in energy and equipment costs.
While the downstream cost of removing residual gold must be factored in, the low concentrations of gold resulting from low catalyst loadings can make this process more manageable than with other metal catalysts that require higher loadings. Ultimately, for drug development professionals and process chemists, a holistic view that considers the entire process from starting materials to final purified product is essential for making an informed decision on catalyst selection. The data suggests that this compound is a compelling candidate for many large-scale applications where efficiency and selectivity are paramount.
References
- 1. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]
- 3. 1,3-Bis-(2,6-diisopropylphenyl)imidazolium chloride - Catapower Inc. [catapowerinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 9. colincarbon.com [colincarbon.com]
- 10. donau-carbon.com [donau-carbon.com]
- 11. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
IPrAuCl: A Comparative Review of Applications and Limitations for Researchers and Drug Development Professionals
(IPr)AuCl, or chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), has emerged as a prominent and versatile catalyst in modern organic synthesis and is gaining attention in medicinal chemistry. This guide provides a comprehensive comparison of its applications, performance against alternatives, and known limitations, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal reactions, and includes Graphviz diagrams to visualize complex catalytic cycles and experimental workflows.
Catalytic Applications: A Powerful Tool for Carbon-Carbon and Carbon-Heteroatom Bond Formation
(IPr)AuCl is a go-to catalyst for a variety of organic transformations, primarily due to the strong σ-donating and sterically bulky nature of the N-heterocyclic carbene (NHC) ligand, which enhances the stability and catalytic activity of the gold(I) center. Key applications include cycloisomerization, annulation, and dearomatization reactions.
Cycloisomerization of Enynes
(IPr)AuCl, often activated with a silver salt to generate the cationic active species, is highly effective in catalyzing the cycloisomerization of 1,6-enynes. This reaction provides a powerful method for the synthesis of complex carbocyclic and heterocyclic scaffolds.
Table 1: Comparison of Gold Catalysts in the Cycloisomerization of a 1,6-Enyne
| Catalyst System | Product Yield (%) | Reference |
| (IPr)AuCl / AgSbF₆ | 84 | [1] |
| [3,5-(t-Bu)₂C₆H₃O₃]₃PAuCl / AgNTf₂ | 83 | [1] |
| (IPr)AuNTf₂ | 89 | [1] |
| Ph₃PAuNTf₂ | 71 | [1] |
| XPhosAuNTf₂ | 76 | [1] |
Experimental Protocol: General Procedure for Au(I)-Catalyzed Cycloisomerization of 1,6-Enynes [2][3]
A mixture of the chiral gold(I) catalyst (e.g., (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂) (3 mol%) and a silver salt (e.g., AgOTf or AgNTf₂) (6 mol%) in distilled toluene (0.5 M) is stirred under an argon atmosphere at room temperature for 30 minutes. The 1,6-enyne substrate (1 equivalent) is then added to the mixture. The reaction is stirred until completion, as monitored by thin-layer chromatography. Upon completion, the mixture is filtered through a short pad of silica gel (eluting with ethyl acetate) to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel flash chromatography.
References
- 1. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene [beilstein-journals.org]
Assessing the Enantioselectivity of Chiral Analogues of IPrAuCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy. Gold(I) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful catalysts for a variety of organic transformations. The development of chiral analogues of the parent IPrAuCl complex has opened new avenues for enantioselective catalysis. This guide provides an objective comparison of the performance of several chiral this compound analogues, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Chiral this compound Analogues
The enantioselectivity of chiral NHC-gold(I) catalysts is profoundly influenced by the nature of the chiral scaffold of the NHC ligand. The transfer of chirality from the ligand to the substrate is challenging due to the linear geometry of gold(I) complexes, which can place the chiral environment far from the reaction center.[1][2] However, strategic ligand design, incorporating features like C2 symmetry, axial chirality, and bulky substituents, has led to the development of catalysts with significant enantioselective capabilities.[3][4]
The performance of several chiral this compound analogues in the benchmark enantioselective cycloisomerization of 1,6-enynes is summarized below. This reaction is a powerful tool for the construction of carbocyclic and heterocyclic frameworks.
Table 1: Enantioselective Cycloisomerization of N-tethered 1,6-enyne
| Catalyst/Analogue | Structure | Substrate | Yield (%) | ee (%) | Reference |
| (S,S)-Ph-BINEPINE-AuCl | Axially chiral C2-symmetric | N-propargyl-N-allyltosylamide | 95 | 85 | [3] |
| (R)-BINAM-NHC-AuCl | Axially chiral C1-symmetric | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | >99 | 59 | [2][5] |
| Gung's Catalyst | C2-symmetric with biphenyl moieties | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | N/A | 75 | [4] |
| Tomioka's Catalyst | C2-symmetric dihydroimidazol-2-ylidene | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | N/A | 59 | [1] |
Table 2: Performance in Other Enantioselective Transformations
| Catalyst/Analogue | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| (aS,R)-L8-H-AuCl | Intramolecular Hydroamination | Olefin with NHTs group | Moderate | up to 29 | [6] |
| (aS)-2a | Asymmetric Oxidative Rearrangement of 1,6-enynes | 1,6-enyne | up to >99 | up to 70 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative chiral NHC-gold(I) catalyst, a general procedure for the enantioselective cycloisomerization of 1,6-enynes, and the determination of enantiomeric excess are provided below.
Synthesis of a Chiral (NHC)AuCl Complex (General Procedure)
This protocol is a generalized procedure based on methodologies reported in the literature.[7]
Materials:
-
Chiral imidazolium salt (NHC precursor) (1.0 equiv)
-
(Dimethyl sulfide)gold(I) chloride (AuCl·SMe₂) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral imidazolium salt and potassium carbonate.
-
Add anhydrous acetone to the flask.
-
In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride in anhydrous dichloromethane.
-
Add the AuCl·SMe₂ solution to the imidazolium salt suspension dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral (NHC)AuCl complex.
Enantioselective Cycloisomerization of a 1,6-Enyne (General Procedure)
This protocol is a representative procedure for the gold-catalyzed enantioselective cycloisomerization of 1,6-enynes.[2][5]
Materials:
-
Chiral (NHC)AuCl catalyst (1-5 mol%)
-
Silver salt (e.g., AgSbF₆, AgOTf) (1-5 mol%)
-
1,6-enyne substrate (1.0 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral (NHC)AuCl catalyst and the silver salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-30 minutes to generate the active cationic gold species.
-
Add a solution of the 1,6-enyne substrate in the anhydrous solvent to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction (if necessary) and filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired cyclized product.
Determination of Enantiomeric Excess (ee) by Chiral HPLC
The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALPAK® series, CHIRALCEL® series). The choice of column depends on the specific product.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Method Development: If a method is not already established, screen different chiral columns and mobile phases (typically mixtures of hexanes and isopropanol) to achieve baseline separation of the two enantiomers.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the chiral column.
-
Data Acquisition: Record the chromatogram, noting the retention times and peak areas of the two enantiomers.
-
Calculation of ee: The enantiomeric excess is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Visualizations
Synthesis of Chiral NHC-Gold(I) Complexes
Caption: General workflow for the synthesis of chiral NHC-gold(I) chloride complexes.
Catalytic Cycle for Enantioselective Enyne Cycloisomerization
Caption: A plausible catalytic cycle for the gold(I)-catalyzed enantioselective cycloisomerization of 1,6-enynes.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OhioLINK ETD: Ma, Ruoyu [etd.ohiolink.edu]
- 5. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Bifunctional NHC Ligands and Survey of Their Utilities in Asymmetric Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of IPrAuCl: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any work with IPrAuCl, it is critical to consult the Safety Data Sheet (SDS) and implement the following safety measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.[1][2]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2]
-
Respiratory Protection: Use a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[1]
-
Protective Clothing: A lab coat should be worn to protect clothing and skin.[2]
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or fumes.[3]
Waste Management and Disposal Plan
Proper management of this compound waste is crucial for safety and environmental protection. The primary route for disposal is through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health and Safety (EH&S) office.[3]
Waste Classification and Segregation: this compound and any materials contaminated with it must be treated as hazardous waste.[3]
| Waste Type | Segregation Guideline | Container Requirement |
| Solid Waste | Contaminated items such as gloves, filter paper, and weighing boats. | Dedicated, clearly labeled, and sealed container compatible with the chemical.[3] |
| Liquid Waste | Solutions containing this compound. | Dedicated, clearly labeled, and sealed container compatible with the chemical.[3] |
Key Segregation Practices:
-
Dedicated Containers: Use separate and clearly labeled containers for solid and liquid this compound waste.[3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially organic solvents or other heavy metals, unless explicitly permitted by your institution's EH&S department.[3]
Step-by-Step Disposal Procedure
-
Waste Accumulation: Collect all waste contaminated with this compound in the designated, sealed, and appropriately labeled containers.[3]
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)" or "this compound," and include appropriate hazard warnings such as "Hazardous Waste" and "Heavy Metal Waste."[3]
-
EH&S Notification: Contact your institution's EH&S office to schedule a pickup for the hazardous waste.[3] Follow all internal institutional procedures for waste disposal requests.
Gold Recovery: A Sustainable Alternative
Due to the economic value of gold, recovery from waste streams is a highly encouraged and environmentally responsible practice.[3] The U.S. Environmental Protection Agency (EPA) offers certain exemptions from the most stringent hazardous waste regulations for materials from which precious metals are reclaimed. If your institution has a precious metal recovery program, this is the preferred disposal route.[3] The general principle for recovering gold from phosphine complexes involves breaking the gold-phosphine bond, though specific protocols for this compound are not widely detailed.[3]
Below is a logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
